molecular formula C9H4ClF3N2O B1461075 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 35982-55-9

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B1461075
CAS No.: 35982-55-9
M. Wt: 248.59 g/mol
InChI Key: LDMYDHZFIHOKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H4ClF3N2O and its molecular weight is 248.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMYDHZFIHOKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological and therapeutic activities.[1][2] These nitrogen-containing heterocycles are integral to numerous natural products and synthetic drugs, demonstrating properties that range from antimicrobial and antitumor to anti-inflammatory and muscle relaxant effects.[2][3] The specific compound, this compound, is a valuable synthetic intermediate. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position imparts unique electronic properties and metabolic stability, making it a crucial building block for the development of novel therapeutic agents, such as orally active inhibitors of AP-1 and NF-κB mediated transcriptional activation.[4]

This guide provides a detailed examination of a primary synthesis pathway for this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations for researchers and professionals in drug development.

Core Synthesis Pathway: Cyclocondensation Approach

The most common and efficient route for the synthesis of 4(3H)-quinazolinones involves the cyclocondensation of an anthranilic acid derivative.[5][6] For the target molecule, this pathway utilizes 2-amino-5-chlorobenzoic acid as the foundational building block, which undergoes acylation and subsequent cyclization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: 2-amino-5-chlorobenzoic acid and a reagent capable of introducing the trifluoromethylated acyl group.

G target < This compound > intermediates < 2-Amino-5-chlorobenzoic acid > + Trifluoroacetic Anhydride target->intermediates C-N disconnection G A 2-Amino-5-chlorobenzoic acid C N-acylated Intermediate (2-(2,2,2-trifluoroacetamido)-5-chlorobenzoic acid) A->C N-Acylation B Trifluoroacetic Anhydride B->C N-Acylation D This compound C->D Intramolecular Cyclization & Dehydration

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities.[1] This privileged structure, a fusion of benzene and pyrimidine rings, is present in numerous natural products and synthetic molecules, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Within this important class of compounds, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one stands out as a molecule of significant interest.

The strategic placement of a chloro (–Cl) group at the 6-position and a trifluoromethyl (–CF₃) group at the 2-position profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The electron-withdrawing nature of both substituents can enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile. This guide provides a comprehensive, in-depth analysis of the core physicochemical properties of this compound, offering critical data and experimental insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for rationally designing new therapeutic agents and advancing them from the laboratory to clinical applications.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and biological research. The following section details the key identifiers for this compound.

Molecular Structure

The two-dimensional structure of the molecule is depicted below, illustrating the arrangement of the quinazolinone core and its substituents.

Caption: 2D Structure of this compound.

Key Identifiers

A consolidated table of essential identifiers for unambiguous compound recognition is provided below.

IdentifierValueSource
CAS Number 35982-55-9[3][4][5]
Molecular Formula C₉H₄ClF₃N₂O[4][5]
IUPAC Name This compoundN/A
Molecular Weight 248.59 g/mol [5]
Canonical SMILES C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(F)(F)FN/A
InChI InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16)N/A
InChIKey VNZVVFAGJELHDC-UHFFFAOYSA-NN/A

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters directly influence its solubility, permeability, metabolic stability, and ultimately, its potential as a therapeutic agent.

Quantitative Data Summary

The following table summarizes the key experimental and predicted physicochemical properties of this compound.

PropertyValueSignificance in Drug Discovery
Melting Point Not availableIndicates purity and lattice energy. Higher melting points can correlate with lower solubility.
Boiling Point Not availableRelevant for purification and stability at high temperatures.
Calculated LogP 2.45A measure of lipophilicity. This value suggests moderate lipid solubility, which is often favorable for cell membrane permeability.
pKa (Predicted) 6.84 (acidic)The N-H proton is weakly acidic. pKa influences ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
Aqueous Solubility Low (predicted)Directly impacts bioavailability. Poor solubility is a common challenge in drug development that often requires formulation strategies to overcome.
Polar Surface Area 56.9 ŲInfluences membrane permeability and interactions with polar residues in protein targets. Values under 140 Ų are generally associated with good cell penetration.

Note: Some values are based on computational predictions and should be confirmed experimentally.

Interpretation of Properties
  • Lipophilicity (LogP): The predicted LogP of 2.45 indicates that the molecule has a balanced character between hydrophilicity and lipophilicity. This is often a desirable trait in drug candidates, as it allows for sufficient aqueous solubility to be present in physiological fluids while also being lipid-soluble enough to cross cellular membranes. The presence of the trifluoromethyl group significantly increases lipophilicity compared to a methyl group.

  • Acidity (pKa): The predicted acidic pKa of 6.84 is attributed to the N-H proton at the 3-position. This value is close to physiological pH (7.4), implying that a significant fraction of the molecule will exist in its deprotonated (anionic) form in the bloodstream. This ionization can enhance aqueous solubility but may decrease membrane permeability.

  • Solubility: While experimental data is limited, the relatively high lipophilicity and planar structure suggest that the aqueous solubility is likely to be low. For oral drug delivery, this is a critical parameter that must be addressed, potentially through salt formation or advanced formulation techniques.

Spectroscopic and Analytical Characterization

The unambiguous structural confirmation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. As a Senior Application Scientist, my experience underscores that a multi-faceted analytical approach is non-negotiable for ensuring data integrity.

Expected Spectroscopic Signatures
  • ¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton around 12-13 ppm. The aromatic region (7.5-8.5 ppm) should display signals corresponding to the three protons on the chlorinated benzene ring, with coupling patterns dictated by their positions relative to each other and the chloro substituent.[6]

  • ¹³C NMR (Carbon NMR): The spectrum will feature a characteristic signal for the carbonyl carbon (C=O) around 160-165 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. Other aromatic carbons will resonate in the 120-150 ppm range.

  • ¹⁹F NMR (Fluorine NMR): This technique is highly specific for fluorine-containing compounds. A single sharp signal is expected for the three equivalent fluorine atoms of the –CF₃ group.

  • FT-IR (Infrared Spectroscopy): Key vibrational bands would include a strong absorption for the C=O stretch (amide I band) around 1680-1660 cm⁻¹, an N-H stretching band around 3200 cm⁻¹, and characteristic absorptions for C-Cl and C-F bonds in the fingerprint region.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio, which is a definitive signature for the presence of a single chlorine atom.

Analytical Workflow for Quality Control

A robust quality control (QC) workflow is essential to validate the identity, purity, and stability of the compound.

G cluster_0 Synthesis & Purification cluster_1 Primary Analysis cluster_2 Structural Confirmation cluster_3 Final QC Approval Synthesis Chemical Synthesis Purification Crystallization / Chromatography Synthesis->Purification HPLC HPLC-UV for Purity (%) Purification->HPLC MS LC-MS for Identity (Mass) HPLC->MS MeltingPoint Melting Point MS->MeltingPoint NMR NMR (1H, 13C, 19F) MeltingPoint->NMR FTIR FT-IR Spectroscopy NMR->FTIR COA Certificate of Analysis (CoA) Generation FTIR->COA

Caption: A typical analytical workflow for the quality control of a synthesized compound.

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are critical. The following provides step-by-step methodologies for key analytical procedures.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. The choice of a C18 column is based on the compound's moderate lipophilicity. The acidic mobile phase (using formic acid) is crucial to protonate any residual silanol groups on the column, which prevents peak tailing of the basic quinazolinone nitrogen, thereby ensuring sharp, symmetrical peaks for accurate quantification.[7]

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). DMSO-d₆ is a common solvent choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. The use of TMS as an internal standard provides a reliable reference point (0 ppm) for accurate chemical shift determination.[6]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Synthesis and Applications in Drug Discovery

Synthetic Context

The synthesis of this compound typically starts from the corresponding anthranilic acid derivative, 2-amino-5-chlorobenzoic acid.[2] A common synthetic route involves a cyclocondensation reaction. This knowledge is crucial for chemists as it informs potential impurity profiles that may arise from starting materials or side reactions.

G Start 2-Amino-5-chlorobenzoic Acid Inter1 Reaction with Trifluoroacetic Anhydride or similar reagent Start->Inter1 Inter2 Cyclization with Formamide or Ammonia Source Inter1->Inter2 Product 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Inter2->Product

Caption: A generalized synthetic pathway to the target compound.

Significance in Drug Discovery

The quinazolinone core is a "privileged scaffold" because it can interact with a wide variety of biological targets. The specific substitutions on this compound make it a particularly attractive starting point for drug design:

  • Anticancer Activity: Many quinazolinone derivatives are known to inhibit tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. The physicochemical properties of this compound make it a suitable candidate for developing such inhibitors.[2][8]

  • Antibacterial and Antifungal Potential: The scaffold has been explored for developing novel antimicrobial agents. The trifluoromethyl group can enhance metabolic stability and cell penetration, potentially leading to more effective drugs against resistant strains.[9]

  • CNS Applications: The moderate lipophilicity suggests that derivatives could be designed to cross the blood-brain barrier, opening possibilities for treating central nervous system disorders.

The physicochemical properties detailed in this guide—solubility, lipophilicity, and pKa—are the fundamental parameters that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any potential drug candidate derived from this scaffold. A thorough understanding of these properties allows for a more rational, data-driven approach to drug design, ultimately increasing the probability of success in developing new and effective medicines.

References

An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Core Compound Identification and Structure

IUPAC Name: this compound

The structure of this compound is characterized by a quinazolinone core. This bicyclic system consists of a pyrimidine ring fused to a benzene ring. Key substitutions on this scaffold include a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position. The "(3H)" designation indicates the location of the hydrogen atom on the nitrogen at the 3-position of the quinazolinone ring.

Chemical Structure:

Synthesis and Physicochemical Properties

The synthesis of this compound typically proceeds from readily available starting materials, primarily substituted anthranilic acids. A common synthetic route involves the condensation of 2-amino-5-chlorobenzoic acid with a reagent that provides the trifluoromethyl-containing carbon atom at the 2-position.

General Synthetic Approach:

A plausible synthetic pathway would involve the reaction of 2-amino-5-chlorobenzoic acid with trifluoroacetic anhydride or a similar activated trifluoroacetylating agent. This would be followed by cyclization, likely under thermal or acid-catalyzed conditions, to yield the final quinazolinone product.

Physicochemical Properties:

Specific experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from related compounds, the following properties can be inferred:

PropertyPredicted/Inferred Value
Molecular FormulaC9H4ClF3N2O
Molecular Weight248.59 g/mol
AppearanceLikely a white to off-white solid
SolubilityExpected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Melting PointExpected to be a high-melting solid, characteristic of rigid heterocyclic structures.

Biological Activity and Therapeutic Potential

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[2] Derivatives of quinazolin-4(3H)-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3]

Anticancer Potential

A significant body of research has focused on quinazolinone derivatives as inhibitors of key signaling pathways in cancer. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[4][5] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

While direct experimental evidence for the EGFR inhibitory activity of this compound is not available in the provided search results, numerous studies on structurally related compounds strongly suggest this as a probable mechanism of action. For instance, various 4-anilinoquinazoline derivatives have shown potent EGFR inhibition.[6][7] The core quinazolinone structure is known to bind to the ATP-binding site of the EGFR kinase domain.[7]

The cytotoxic effects of various quinazolinone derivatives have been evaluated against a range of cancer cell lines. For example, novel quinazolinone derivatives have shown cytotoxic activity against human colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HepG-2) cell lines.[8][9][10]

Antimicrobial Activity

In addition to their anticancer properties, quinazolinone derivatives have emerged as promising antimicrobial agents.[11][12] The increasing prevalence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Quinazolinones have shown activity against both Gram-positive and Gram-negative bacteria.[11][13]

The mechanism of antibacterial action for quinazolinones is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[14]

Studies on various quinazolinone derivatives have demonstrated their efficacy against pathogenic bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[11] The introduction of different substituents on the quinazolinone ring has been shown to modulate the antimicrobial spectrum and potency.[15]

Experimental Protocols and Methodologies

The following sections outline general experimental protocols that are commonly employed in the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of Quinazolin-4(3H)-ones

This protocol is a generalized procedure based on the Niementowski quinazoline synthesis.

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Trifluoroacetic anhydride or a suitable equivalent

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid and a molar excess of the trifluoroacetylating agent in a high-boiling point solvent.

  • Heat the reaction mixture to a temperature sufficient to effect cyclization (typically 150-250 °C), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).

  • Melting Point Analysis: To assess the purity of the compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to a specific McFarland standard)

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Prepare serial twofold dilutions of the test compound in the bacterial growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Logical and Experimental Workflows

The development and evaluation of novel quinazolinone-based therapeutic agents typically follow a structured workflow.

Drug Discovery and Development Workflow

G cluster_0 Lead Identification cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development A Synthesis of This compound B Structural Characterization (NMR, MS, IR) A->B C Anticancer Screening (MTT Assay) B->C D Antimicrobial Screening (MIC Assay) B->D E Mechanism of Action Studies (e.g., EGFR Kinase Assay) C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Analogs F->G H In Silico Modeling (Docking Studies) F->H G->C G->D H->G I In Vivo Efficacy Studies (Animal Models) J Toxicology and Pharmacokinetic Studies I->J K K

Caption: A generalized workflow for the discovery and development of quinazolinone-based therapeutic agents.

Conclusion and Future Directions

This compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the electron-withdrawing chlorine and trifluoromethyl groups is likely to influence its electronic properties and binding interactions with biological targets. Based on the extensive research on the quinazolinone class of compounds, this molecule holds significant promise for further investigation as a potential anticancer and antimicrobial agent.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for this compound to ensure its availability for further studies.

  • Conducting comprehensive biological evaluations to determine its specific anticancer and antimicrobial activities and to elucidate its mechanism of action.

  • Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to identify compounds with enhanced potency and selectivity.

  • Utilizing computational modeling and in silico screening to guide the design of next-generation quinazolinone-based drugs.

The exploration of this and related quinazolinone derivatives will undoubtedly contribute to the development of new and effective treatments for cancer and infectious diseases.

References

The Ascendance of a Privileged Scaffold: A Technical Chronicle of Trifluoromethylated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group has further propelled this scaffold to the forefront of drug discovery, bestowing enhanced potency, metabolic stability, and bioavailability upon a multitude of drug candidates. This technical guide delves into the discovery and historical development of trifluoromethylated quinazolinones, charting a course from their synthetic origins to their contemporary significance in the pharmaceutical landscape.

The Genesis of a Powerful Partnership: Quinazolinones and the Trifluoromethyl Group

The story of trifluoromethylated quinazolinones is a tale of two convergent paths: the establishment of the quinazolinone scaffold and the rise of fluorine in medicinal chemistry.

The quinazolinone ring system was first synthesized in the late 19th century. The classical Niementowski quinazolinone synthesis , first described by Stefan Niementowski in 1895, involves the thermal condensation of an anthranilic acid with an amide to form the 4(3H)-quinazolinone core. This robust and versatile reaction laid the groundwork for the exploration of a vast chemical space around the quinazolinone nucleus.

The introduction of fluorine into bioactive molecules began in earnest in the mid-20th century.[1] Chemists and pharmacologists recognized that the unique properties of the trifluoromethyl group—high electronegativity, metabolic stability, and lipophilicity—could be strategically employed to enhance the drug-like properties of organic compounds.[2][3] The -CF3 group often serves as a bioisostere for a methyl or chloro group, yet it can dramatically alter a molecule's electronic and pharmacokinetic profile.[4]

The confluence of these two fields—the well-established chemistry of quinazolinones and the emerging appreciation for the power of the trifluoromethyl group—set the stage for the development of a new class of potent therapeutic candidates.

Early Pioneers: The Emergence of Trifluoromethylated Quinazolinones in the 1970s

While the precise date of the very first synthesis of a trifluoromethylated quinazolinone remains elusive in readily available academic literature, patent filings from the early 1970s provide the earliest concrete evidence of their existence and perceived utility. A British patent filed in 1971 describes the preparation of 2,3-dihydro-4(1H)-quinazolinones bearing a trifluoromethyl substituent on the benzene ring.[2] This early work suggests that researchers were already exploring the impact of this powerful functional group on the quinazolinone scaffold, likely motivated by the burgeoning interest in fluorinated pharmaceuticals.

A subsequent patent from 1982 further details trifluoromethyl-substituted tricyclic quinazolinones, indicating a growing interest and investment in this chemical class for potential therapeutic applications.[5] These early forays, though not extensively detailed in peer-reviewed journals of the time, mark the quiet genesis of a field that would later blossom.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The journey of synthesizing trifluoromethylated quinazolinones has mirrored the broader advancements in synthetic organic chemistry, moving from harsh, high-temperature classical methods to more efficient and elegant modern strategies.

Foundational Synthetic Strategies

The earliest approaches to trifluoromethylated quinazolinones likely relied on modifications of established methods for quinazolinone synthesis. The general strategy involved utilizing a starting material already bearing the trifluoromethyl group.

Key Early Synthetic Approach:

A common early pathway involves the reaction of a trifluoromethyl-substituted anthranilic acid or its derivatives. For instance, the condensation of a trifluoromethyl-substituted 2-aminobenzamide with an appropriate aldehyde or orthoester would yield the desired trifluoromethylated quinazolinone. Another classical approach involves the use of a trifluoromethyl-substituted isatoic anhydride, which upon reaction with an amine and a one-carbon source, cyclizes to form the quinazolinone ring.

Experimental Protocol: A Classical Approach - Synthesis of 2-Aryl-6-(trifluoromethyl)quinazolin-4(3H)-one

  • Step 1: Synthesis of N-Acyl-2-amino-5-(trifluoromethyl)benzoic Acid.

    • To a solution of 2-amino-5-(trifluoromethyl)benzoic acid in pyridine, add the desired acyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-water and acidify with concentrated HCl to precipitate the product.

    • Filter, wash with water, and dry to obtain the N-acyl intermediate.

  • Step 2: Cyclization to the Quinazolinone.

    • Heat the N-acyl-2-amino-5-(trifluoromethyl)benzoic acid with an excess of formamide at 150-160 °C for 4 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the final product.

The Advent of Modern Synthetic Methodologies

The late 20th and early 21st centuries witnessed a surge in the development of more efficient and versatile methods for constructing trifluoromethylated quinazolinones. A significant breakthrough was the use of trifluoroacetic acid (TFA) as a direct and readily available source of the trifluoromethyl group.[1][6][7]

One-Pot Synthesis Using Trifluoroacetic Acid:

Recent methodologies have focused on one-pot procedures that combine the formation of the trifluoromethyl-containing building block and the subsequent cyclization. For example, the condensation of an anthranilic acid, an amine, and trifluoroacetic acid in the presence of a coupling agent like propylphosphonic anhydride (T3P) provides a direct and high-yielding route to 2-trifluoromethylquinazolin-4(3H)-ones.[1][6][7] This approach avoids the need to pre-synthesize trifluoromethylated starting materials, streamlining the synthetic process considerably.

Experimental Protocol: Modern One-Pot Synthesis of a 2-(Trifluoromethyl)quinazolin-4(3H)-one [1][6][7]

  • Reaction Setup: To a solution of an anthranilic acid in a suitable solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid and a dehydrating coupling agent (e.g., T3P®).

  • Amide Formation: Stir the mixture at an elevated temperature (e.g., 80-100 °C) for a specified time to form the trifluoroacetylated intermediate.

  • Cyclization: Add the desired amine to the reaction mixture and continue heating until the cyclization to the quinazolinone is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The evolution of these synthetic methods has been instrumental in enabling the rapid and diverse synthesis of libraries of trifluoromethylated quinazolinones for biological screening.

Structure-Activity Relationship (SAR) and Biological Impact

The incorporation of the trifluoromethyl group into the quinazolinone scaffold has a profound impact on its biological activity. The electron-withdrawing nature of the -CF3 group can modulate the acidity of N-H protons, influencing hydrogen bonding interactions with biological targets. Its lipophilicity can enhance membrane permeability and improve pharmacokinetic profiles.

Quantitative SAR Insights:

Position of -CF3General Impact on Biological ActivityKey Observations
C2-position Often enhances potency and metabolic stability.The -CF3 group at this position can act as a metabolically stable surrogate for other small alkyl or aryl groups. It can also influence the electronics of the pyrimidine ring, affecting interactions with target proteins.
Benzene Ring (e.g., C6, C7) Modulates lipophilicity and can influence selectivity.Substitution on the benzene ring with a -CF3 group can fine-tune the overall physicochemical properties of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Early and contemporary SAR studies have consistently demonstrated the benefits of the trifluoromethyl group in various therapeutic areas, including:

  • Anticancer Agents: Many trifluoromethylated quinazolinones have been investigated as potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). The -CF3 group can enhance binding affinity to the ATP-binding pocket of these enzymes.

  • Antimicrobial Agents: The lipophilic nature of the trifluoromethyl group can improve the penetration of quinazolinone-based compounds into bacterial cells, leading to enhanced antimicrobial activity.[8]

  • Antimalarial Agents: Recent studies have identified trifluoromethylated quinazolinone derivatives as promising antimalarial candidates.[4]

Visualizing the Synthetic Evolution

The progression from classical to modern synthetic approaches for trifluoromethylated quinazolinones can be visualized as a move towards greater efficiency and atom economy.

Synthetic_Evolution cluster_0 Classical Approach cluster_1 Modern One-Pot Approach A Trifluoromethylated Anthranilic Acid Derivative C High Temperature Condensation A->C B Amide/Orthoester B->C D Trifluoromethylated Quinazolinone C->D H One-Pot Reaction (Coupling Agent) E Anthranilic Acid E->H F Trifluoroacetic Acid (TFA) F->H G Amine G->H I Trifluoromethylated Quinazolinone H->I

Caption: Evolution from multi-step classical synthesis to streamlined one-pot methodologies.

Future Directions and Conclusion

The discovery and development of trifluoromethylated quinazolinones represent a significant chapter in the history of medicinal chemistry. From their early conceptualization, evidenced by patent literature in the 1970s, to the sophisticated synthetic methods available today, this class of compounds has continually demonstrated its therapeutic potential. The strategic incorporation of the trifluoromethyl group has proven to be a powerful tool for optimizing the pharmacological properties of the versatile quinazolinone scaffold.

Future research will undoubtedly continue to explore novel synthetic routes to access increasingly complex trifluoromethylated quinazolinone derivatives. A deeper understanding of their interactions with a wider range of biological targets will likely lead to the discovery of new therapeutic applications. The enduring legacy of this powerful chemical partnership ensures that trifluoromethylated quinazolinones will remain a cornerstone of drug discovery efforts for the foreseeable future.

References

Spectroscopic Elucidation of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a practical resource, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility in your own research endeavors.

Introduction: The Quinazolinone Core in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific substitution pattern of this compound, featuring an electron-withdrawing chlorine atom on the benzene ring and a trifluoromethyl group on the pyrimidinone ring, is expected to significantly influence its physicochemical and pharmacological properties. Accurate and thorough spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and for understanding its structure-activity relationships (SAR) in drug development programs.

This guide will provide a detailed examination of the key spectroscopic data that define the molecular architecture of this compound.

Molecular Structure and Physicochemical Properties

The structural representation and key physicochemical properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₄ClF₃N₂O[3][4]
Molecular Weight 248.59 g/mol [3][4]
CAS Number 35982-55-9[3][4][5][6][7]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not available
Boiling Point Not available

// Define nodes for the atoms N1 [label="N"]; N2 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; H1 [label="H"];

// Define positions for the atoms N1 [pos="0,1.5!"]; C1 [pos="-1.2,0.75!"]; C2 [pos="-1.2,-0.75!"]; N2 [pos="0,-1.5!"]; C3 [pos="1.2,-0.75!"]; C4 [pos="1.2,0.75!"]; C5 [pos="-2.4,1.5!"]; C6 [pos="-3.6,0.75!"]; C7 [pos="-3.6,-0.75!"]; C8 [pos="-2.4,-1.5!"]; O1 [pos="2.2,1.5!"]; C9 [pos="2.4,-1.5!"]; F1 [pos="2.4,-2.7!"]; F2 [pos="3.3,-1!"]; F3 [pos="3.3,-2!"]; Cl1 [pos="-4.8,1.5!"]; H1 [pos="0, -2.5!"];

// Define edges for the bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1; C1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C2; C4 -- O1 [style=double]; C3 -- C9; C9 -- F1; C9 -- F2; C9 -- F3; C6 -- Cl1; N2 -- H1; } Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring system.

  • Aromatic Protons (3H): The three protons on the chlorinated benzene ring will exhibit characteristic splitting patterns.

    • H-5: This proton is ortho to the carbonyl group and is expected to be the most deshielded, appearing as a doublet.

    • H-7: This proton is meta to the chlorine atom and para to the carbonyl group, likely appearing as a doublet of doublets.

    • H-8: This proton is ortho to the chlorine atom and will likely appear as a doublet.

  • N-H Proton (1H): The proton on the nitrogen at position 3 is expected to be a broad singlet, and its chemical shift can be concentration-dependent. This proton is also exchangeable with D₂O.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.0 - 8.2d~2.0
H-77.8 - 7.9dd~8.5, ~2.0
H-87.6 - 7.7d~8.5
N-H12.0 - 13.0br s-

Note: Predicted values are based on the analysis of similar quinazolinone derivatives and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (C=O): The carbonyl carbon at position 4 will be significantly deshielded, appearing at a high chemical shift.

  • Aromatic and Heterocyclic Carbons: The remaining carbons of the quinazolinone ring system will appear in the aromatic region. The carbon attached to the trifluoromethyl group (C-2) will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon attached to the chlorine atom (C-6) will also have a distinct chemical shift.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 (q, ¹JCF ≈ 35 Hz)
C-4~162
C-4a~122
C-5~128
C-6~132
C-7~135
C-8~118
C-8a~148
-CF₃~120 (q, ¹JCF ≈ 270 Hz)

Note: Predicted values are based on the analysis of similar quinazolinone derivatives and general principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton broadband decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the residual solvent peak.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz+) cluster_processing Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 transfer Transfer to 5 mm NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phasing & Baseline Correction FT->phasing referencing Referencing phasing->referencing Final Spectra Final Spectra referencing->Final Spectra

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, N-H bond, and the aromatic system.

Expected Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3100Medium, broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Amide)1700 - 1660Strong
C=N Stretch1620 - 1580Medium to Strong
C=C Stretch (Aromatic)1600 - 1450Medium
C-F Stretch1300 - 1100Strong
C-Cl Stretch800 - 600Medium to Strong
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z 248 for ³⁵Cl and m/z 250 for ³⁷Cl, with an approximate 3:1 ratio).

  • Key Fragment Ions:

    • Loss of a fluorine atom (-F): [M-19]⁺

    • Loss of the trifluoromethyl group (-CF₃): [M-69]⁺

    • Loss of carbon monoxide (-CO): [M-28]⁺

    • Retro-Diels-Alder (RDA) fragmentation of the quinazolinone ring is also a common pathway for this class of compounds.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

  • Calculated m/z for C₉H₄³⁵ClF₃N₂O [M+H]⁺: 249.0042

  • Calculated m/z for C₉H₄³⁷ClF₃N₂O [M+H]⁺: 251.0013

G M [M]⁺˙ m/z 248/250 M_minus_F [M-F]⁺ m/z 229/231 M->M_minus_F -F M_minus_CF3 [M-CF₃]⁺ m/z 179/181 M->M_minus_CF3 -CF₃ M_minus_CO [M-CO]⁺˙ m/z 220/222 M->M_minus_CO -CO RDA_fragment RDA Fragment C₇H₄ClN⁺˙ m/z 137/139 M->RDA_fragment RDA

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.

  • Data Acquisition:

    • Optimize the instrument parameters (e.g., ionization voltage, source temperature) for the compound.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the distinct molecular ion and fragmentation patterns in the mass spectrum collectively serve as a reliable fingerprint for this compound. The protocols and interpretive guidance provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently characterize this and related quinazolinone derivatives, thereby facilitating the advancement of their scientific investigations.

References

An In-depth Technical Guide to the Solubility Profile of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and ultimate clinical efficacy.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and interpret the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present robust, step-by-step protocols for its empirical determination in various solvents, and discuss the implications of these findings for preclinical and formulation development. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is largely dependent on its ability to dissolve in the physiological fluids of the gastrointestinal tract.[4][5] this compound, a member of the quinazolinone class of compounds, is predicted to be a crystalline solid with low aqueous solubility based on its chemical structure—a fused heterocyclic ring system with hydrophobic chloro and trifluoromethyl substituents.

Understanding the solubility of this compound in a variety of solvents, from aqueous buffers that mimic physiological conditions to organic solvents used in synthesis and formulation, is therefore of paramount importance. This knowledge informs critical decisions throughout the drug development pipeline, including:

  • Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic profiles.

  • Preclinical Development: Enabling the preparation of suitable formulations for in vitro and in vivo testing.

  • Formulation Science: Providing the foundational data for the development of a viable dosage form with adequate bioavailability.

This guide will equip the researcher with the necessary tools to systematically evaluate the solubility of this compound.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can be dissolved in the solvent at a given temperature and pressure. For a crystalline solid like this compound, the dissolution process can be conceptualized as two competing processes: the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy).

Several key factors influence the solubility of this compound:

  • Physicochemical Properties of the Solute:

    • pKa: The quinazolinone scaffold possesses both acidic and basic functionalities. The predicted pKa of -4.66 suggests it is a very weak base. Its solubility will therefore be pH-dependent, with increased solubility expected at lower pH values where the molecule can be protonated.

    • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the chloro and trifluoromethyl groups suggests a relatively high LogP, indicating a preference for non-polar environments and consequently, lower aqueous solubility.

    • Crystal Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Polymorphs can exhibit different lattice energies and, therefore, different solubilities.

  • Properties of the Solvent:

    • Polarity: "Like dissolves like" is a fundamental principle of solubility. Polar solvents will better solvate polar solutes, and non-polar solvents will better solvate non-polar solutes.

    • pH: For ionizable compounds, the pH of the solvent is a critical determinant of solubility.

    • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with increasing temperature.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves a tiered screening process, starting with aqueous buffers and progressing to organic solvents.

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, Acetone, Dichloromethane)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and detector (e.g., UV-Vis)

  • pH meter

Experimental Workflow

The following diagram illustrates a robust workflow for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh Compound exp1 Add Excess Compound to Solvent prep1->exp1 prep2 Prepare Solvent Systems prep2->exp1 exp2 Equilibrate (e.g., 24-48h shaking) exp1->exp2 exp3 Centrifuge/Filter to Remove Undissolved Solid exp2->exp3 ana2 Analyze Supernatant (e.g., HPLC) exp3->ana2 ana1 Prepare Standard Curve ana3 Calculate Concentration ana1->ana3 ana2->ana3

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Detailed Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[6]

  • Preparation: Prepare a series of vials containing a known volume (e.g., 1 mL) of each solvent to be tested.

  • Addition of Compound: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter.

  • Quantification: Carefully collect an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection. A standard curve of known concentrations should be prepared to ensure accurate quantification.

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Protocol 2: Kinetic Solubility Screening (High-Throughput Method)

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

  • Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the desired aqueous buffer to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffer and mix well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the amount of precipitated material using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.

Expected Solubility Profile and Data Interpretation

While specific experimental data for this compound is not publicly available, we can predict its general solubility behavior based on its structure and the properties of similar quinazolinone derivatives.

Table 1: Template for Reporting the Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
0.1 N HCl (pH 1.2)25Experimental ValueShake-Flask
Acetate Buffer (pH 4.5)25Experimental ValueShake-Flask
Phosphate Buffer (pH 6.8)25Experimental ValueShake-Flask
Phosphate Buffer (pH 7.4)25Experimental ValueShake-Flask
Water25Experimental ValueShake-Flask
Dimethyl Sulfoxide (DMSO)25Experimental ValueShake-Flask
Ethanol25Experimental ValueShake-Flask
Methanol25Experimental ValueShake-Flask
Acetonitrile25Experimental ValueShake-Flask
Dichloromethane25Experimental ValueShake-Flask

Interpretation of Expected Results:

  • Aqueous Solubility: Due to its lipophilic nature, the aqueous solubility of this compound is expected to be low, likely falling into the "poorly soluble" or "very slightly soluble" categories of the Biopharmaceutics Classification System (BCS).[4] The solubility in acidic buffers (e.g., pH 1.2) may be slightly higher than in neutral or basic buffers due to the potential for protonation of the quinazolinone ring system.

  • Organic Solubility: The compound is anticipated to exhibit significantly higher solubility in polar aprotic solvents like DMSO and in polar protic solvents like ethanol and methanol. It is also likely to be soluble in chlorinated solvents such as dichloromethane.

Strategies for Solubility Enhancement

Should the experimental data confirm poor aqueous solubility, several formulation strategies can be employed to improve the bioavailability of this compound.[4]

Solubility_Enhancement cluster_main Solubility Enhancement Strategies cluster_physical Physical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Approaches center Poorly Soluble Compound phys1 Particle Size Reduction (Micronization, Nanonization) center->phys1 phys2 Solid Dispersions center->phys2 phys3 Complexation (e.g., with Cyclodextrins) center->phys3 chem1 Salt Formation center->chem1 chem2 Prodrug Synthesis center->chem2 form1 Use of Surfactants center->form1 form2 Lipid-Based Formulations center->form2

Caption: Common strategies for enhancing the solubility of poorly soluble drug candidates.

Conclusion

The solubility of this compound is a critical parameter that will profoundly influence its development as a potential therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and, more importantly, has detailed robust experimental protocols for its accurate determination. By following the methodologies outlined herein, researchers can generate the high-quality data necessary to make informed decisions and to devise effective strategies for advancing this promising compound through the drug development process.

References

Unveiling the Therapeutic Potential of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the potential biological activities of a specific, yet under-explored derivative, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. While direct studies on this molecule are limited, this paper synthesizes data from structurally related quinazolinone analogs to project its therapeutic promise. By examining the influence of the chloro and trifluoromethyl substituents, we will delve into its potential as an anticonvulsant, anti-inflammatory, analgesic, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential mechanisms of action, proposed experimental workflows, and a foundation for future research and development.

Introduction: The Quinazolinone Core and the Significance of Substitution

The quinazolin-4(3H)-one ring system is a privileged scaffold in drug discovery, forming the backbone of numerous compounds with diverse biological properties.[1][2][3][4] Its versatile structure allows for substitutions at various positions, leading to a wide array of pharmacological effects, including but not limited to, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[1][4][5][6][7][8]

The subject of this guide, this compound, possesses two key substituents that are known to significantly influence biological activity:

  • A chloro group at the 6-position: Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. In the context of quinazolinones, chloro-substitution has been associated with potent anticonvulsant and antitumor activities.[9][10]

  • A trifluoromethyl group at the 2-position: The trifluoromethyl group is a powerful bioisostere for a methyl group, offering increased metabolic stability and lipophilicity. Its strong electron-withdrawing nature can significantly alter the electronic properties of the molecule, often leading to enhanced biological activity. Trifluoromethyl-containing quinazolines have shown promise as anti-inflammatory and anticancer agents.[11][12]

This guide will, therefore, extrapolate the potential of this compound based on the established activities of its chemical relatives.

Potential Biological Activities and Mechanisms of Action

Anticonvulsant Activity

The quinazolinone scaffold has a long-standing association with central nervous system (CNS) activity, with methaqualone being a well-known, albeit controversial, example.[13][14] Modern research continues to explore quinazolinone derivatives as safer and more effective anticonvulsant agents.[1][4][13][14]

Projected Mechanism of Action:

The anticonvulsant activity of many quinazolinone derivatives is attributed to their ability to modulate GABAergic neurotransmission.[13] Specifically, they are hypothesized to act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[13] Additionally, some quinazolinones may exert their effects by interacting with other targets, such as voltage-gated sodium channels or carbonic anhydrase II.[13][15] The presence of a chloro group on the quinazolinone ring has been shown to be favorable for anticonvulsant activity.[9]

Diagram: Proposed Anticonvulsant Mechanism

Anticonvulsant Mechanism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Open) GABA_Receptor->Chloride_Channel Activates GABA GABA GABA->GABA_Receptor Binds Compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Compound->GABA_Receptor Positive Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) Hyperpolarization->Reduced_Excitability Results in Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Compound->COX2 Inhibition Anticancer_Mechanisms cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes Compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one RTK_Inhibition Receptor Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR) Compound->RTK_Inhibition Apoptosis_Induction Induction of Apoptosis Compound->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Reduced_Proliferation Reduced Cell Proliferation RTK_Inhibition->Reduced_Proliferation Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Reduced_Proliferation

References

Methodological & Application

using 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in anticancer research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in Anticancer Research

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in numerous natural alkaloids and serves as the backbone for several drugs approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, including gefitinib, erlotinib, and lapatinib.[3][4] These agents primarily function by targeting key enzymes and proteins involved in cancer cell signaling, such as receptor tyrosine kinases.[5]

This guide focuses on a specific, promising derivative: This compound . The strategic placement of a chloro group at the 6-position and a trifluoromethyl group at the 2-position is a classic medicinal chemistry strategy intended to modulate the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy and pharmacokinetic profile.[6] This document provides a comprehensive overview of its potential mechanisms of action and detailed protocols for its evaluation as an anticancer agent.

Compound Profile and Handling

Before initiating any experimental work, it is crucial to understand the fundamental properties of the compound and handle it appropriately to ensure experimental reproducibility and safety.

PropertyValueReference
IUPAC Name This compound[7]
CAS Number 1159265-31-2[7]
Molecular Formula C₁₅H₈ClF₃N₂O[7]
Molecular Weight 324.68 g/mol [7]
Appearance Typically a white to off-white solidN/A
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents like methanol and ethanol; poorly soluble in water.N/A

Stock Solution Preparation: For in vitro cellular assays, a 10 mM stock solution is typically prepared by dissolving the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Plausible Mechanisms of Anticancer Action

Quinazolinone derivatives are known to exert their anticancer effects through multiple mechanisms.[1][6] Based on the extensive body of literature for this class of compounds, this compound is hypothesized to act by disrupting critical cellular processes essential for tumor growth and survival.

Inhibition of Pro-Survival Signaling Pathways

A primary mechanism for many quinazolinone-based anticancer agents is the inhibition of protein kinases that drive cell proliferation and survival.[5] Key pathways include:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and controls cell growth, metabolism, and survival. Inhibition of PI3Kα, a key node in this pathway, can block downstream signaling, leading to decreased proliferation and apoptosis.[5][8]

  • Aurora Kinases: These are serine/threonine kinases crucial for mitotic progression. Their inhibition can lead to failed cell division and subsequent apoptosis.[9]

  • EGFR Tyrosine Kinase: While many quinazolinones target the Epidermal Growth Factor Receptor (EGFR), the specific activity of this compound against EGFR would require experimental validation.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Inhibitor->PI3K Potential Inhibition

Figure 1. Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Cell Cycle Arrest

By inhibiting key regulators of cell division, such as Aurora kinases or Cyclin-dependent kinases (CDKs), quinazolinone derivatives can halt the progression of the cell cycle.[6][10] This arrest, often occurring at the G2/M transition, prevents cancer cells from completing mitosis, which can be a direct trigger for apoptosis.[6][11]

Triggering of Apoptosis

Ultimately, effective anticancer agents induce programmed cell death, or apoptosis. This can be achieved through:

  • The Intrinsic (Mitochondrial) Pathway: Cellular stress from pathway inhibition or cell cycle arrest can lead to the release of cytochrome c from the mitochondria, activating a cascade of executioner caspases (e.g., caspase-3 and -9) that dismantle the cell.[12]

  • The Extrinsic Pathway: Some compounds may engage death receptors on the cell surface to initiate apoptosis.

The ability of quinazolinone compounds to induce apoptosis in tumor cells is a central focus in evaluating their therapeutic potential.[2]

Detailed Application Protocols

The following protocols provide a robust framework for the preclinical evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Causality: This is the foundational assay to determine the dose-dependent cytotoxic effect of the compound on cancer cells. The principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a colorimetric readout of cell viability.[13][14]

Materials:

  • Selected human cancer cell lines (e.g., MGC-803 gastric cancer, Bcap-37 breast cancer, PC3 prostate cancer)[15]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Sterile, cell culture-grade DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from your 10 mM DMSO stock. A typical concentration range is 0.1, 1, 10, 50, and 100 µM.[13] Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no treatment" control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[16] Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Causality: This protocol is designed to determine if the compound's cytotoxic effect is mediated by halting cell cycle progression. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[17] An accumulation of cells in a specific phase indicates cell cycle arrest.

CellCycle_Workflow start 1. Seed Cells (6-well plate) & Incubate 24h treat 2. Treat with Compound (e.g., IC50, 2x IC50) for 24-48h start->treat harvest 3. Harvest Cells (Trypsinize & Collect) treat->harvest wash 4. Wash with cold PBS harvest->wash fix 5. Fix in cold 70% Ethanol (Overnight at -20°C) wash->fix stain 6. Stain with Propidium Iodide & RNase A fix->stain analyze 7. Acquire on Flow Cytometer stain->analyze end 8. Analyze DNA Content Histogram (Quantify G0/G1, S, G2/M phases) analyze->end

Figure 2. Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, combined with the supernatant, and centrifuged at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend in the residual PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A to degrade RNA and ensure only DNA is stained).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Causality: Moving from in vitro to in vivo is a critical step to validate a compound's efficacy in a complex biological system. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, provides an established platform to assess a drug's ability to inhibit tumor growth in a living organism.[18][19]

Xenograft_Workflow start 1. Cell Culture & Preparation implant 2. Subcutaneous Implantation into Immunodeficient Mice start->implant monitor 3. Monitor Tumor Growth (Calipers) implant->monitor randomize 4. Randomize Mice into Groups when Tumors reach ~100-150 mm³ monitor->randomize treat 5. Administer Treatment (Vehicle vs. Compound) Daily for 2-3 weeks randomize->treat measure 6. Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure measure->treat Continue Treatment end 7. Endpoint Analysis: Tumor Growth Inhibition (TGI) & Toxicity Assessment measure->end

Figure 3. Experimental workflow for an in vivo xenograft study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) aged 6-8 weeks. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Harvest cancer cells in their logarithmic growth phase. Resuspend 1-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[20]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically n=8-10 per group), e.g., Vehicle Control and Compound Treatment (e.g., 25 or 50 mg/kg).

  • Drug Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or as determined by pharmacokinetic studies. The vehicle should be a safe, well-tolerated formulation (e.g., 0.5% CMC-Na, 5% DMSO in saline).

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times weekly to assess efficacy and systemic toxicity, respectively.

  • Study Endpoint: The study typically concludes when tumors in the control group reach a predetermined size (~1500-2000 mm³) or after a fixed duration (e.g., 21 days). At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).

Conclusion and Future Perspectives

This compound represents a promising scaffold for the development of novel anticancer therapeutics. The protocols outlined in this guide provide a systematic and robust approach to evaluate its in vitro cytotoxicity, elucidate its effects on the cell cycle, and confirm its in vivo antitumor efficacy. Positive results from these studies would warrant further investigation into its precise molecular targets, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies, paving the way for its potential translation into a clinical candidate.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Quinazolinone Scaffolds in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent activity against pathogenic microorganisms. Among the privileged heterocyclic scaffolds in medicinal chemistry, the quinazolin-4(3H)-one core has emerged as a structure of significant interest.[1][2][3] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic ring system.[1][3]

This document provides a comprehensive guide to the in vitro evaluation of the antimicrobial properties of a novel quinazolinone derivative, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one . While specific data for this compound is presented illustratively, the protocols and principles outlined herein are broadly applicable to the screening of other novel antimicrobial agents. We will delve into the practical and theoretical considerations for determining key antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), employing widely accepted methodologies such as broth microdilution and agar well diffusion.

Scientific Rationale: From Inhibition to Eradication

The primary objective of antimicrobial susceptibility testing is to ascertain the lowest concentration of a drug that can inhibit the visible growth of a microorganism (MIC) and, subsequently, the lowest concentration that results in microbial death (MBC).[4][5][6] Understanding both bacteriostatic (growth-inhibiting) and bactericidal (killing) activity is crucial for the preclinical assessment of a potential new antibiotic.[6][7]

The choice of assay is dictated by the specific questions being addressed. The broth microdilution method is a quantitative technique that provides a precise MIC value and is considered a gold standard for susceptibility testing.[4][8][9] The agar well diffusion assay , while more qualitative, offers a simpler and more rapid initial screening method for assessing antimicrobial activity.[10][11][12] The determination of the MBC is a critical subsequent step to the MIC assay, providing deeper insight into the compound's potential to eradicate a pathogen.[5][6][13]

Experimental Workflows

Overall Antimicrobial Screening Workflow

cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Stock Solution of This compound MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Agar_Diffusion Agar Well Diffusion Assay (Qualitative Screen) Compound_Prep->Agar_Diffusion Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Agar_Diffusion MBC_Assay Subculture from MIC plate wells (Determine MBC) MIC_Assay->MBC_Assay Proceed if inhibition is observed Data_Analysis Record & Analyze Data (MIC, MBC, Zone of Inhibition) Agar_Diffusion->Data_Analysis MBC_Assay->Data_Analysis Interpretation Interpret Results: Bacteriostatic vs. Bactericidal Activity Data_Analysis->Interpretation

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Detailed Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][14]

Principle: This method determines the MIC of an antimicrobial agent by testing a range of concentrations against a standardized microbial inoculum in a liquid medium.[4][9] The MIC is the lowest concentration that inhibits visible growth after a specified incubation period.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates (U-bottom)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Further dilutions should be made in the appropriate broth.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][15]

  • Microtiter Plate Setup:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.[7]

    • Add 200 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10.[7] Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to wells 1 through 11.[7]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[7][8]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[7][15]

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.[10][11]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum.[10] The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Materials from Protocol 1 (compound stock, inoculum, controls)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA or SDA and pour into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify.

  • Inoculation:

    • Using a sterile cotton swab, evenly spread the standardized microbial inoculum (0.5 McFarland) over the entire surface of the agar plate.

  • Well Creation and Compound Addition:

    • Aseptically create wells in the agar using a sterile cork borer.[10][16]

    • Carefully add a defined volume (e.g., 100 µL) of the this compound solution (at a specific concentration) into a well.

    • Add a positive control antibiotic and a negative control (solvent, e.g., DMSO) to separate wells.[11][17]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.[10]

    • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test.[6][13]

Principle: The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5][7]

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile MHA or SDA plates

  • Micropipette and sterile tips

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA or SDA plate.[7]

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.[7]

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.[6][7]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format.

Table 1: Illustrative MIC and MBC Data for this compound

Test MicroorganismGram Stain/TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive8162Bactericidal
Escherichia coliGram-negative32>128>4Bacteriostatic
Candida albicansYeast16644Fungicidal

Interpretation of MBC/MIC Ratio:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[7]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Table 2: Illustrative Agar Well Diffusion Assay Results

Test MicroorganismZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli12
Candida albicans15

Mechanism of Action: A Look into Quinazolinone's Antimicrobial Strategy

The heterocyclic nature of the quinazolinone nucleus is thought to be key to its antimicrobial effects.[1] While the precise mechanism for this compound would require further investigation, derivatives of this class have been shown to act through various mechanisms, including:

  • Inhibition of DNA Gyrase: Some quinazolinone derivatives have been found to target bacterial DNA gyrase, an essential enzyme involved in DNA replication.[18]

  • Inhibition of Penicillin-Binding Proteins (PBPs): Certain quinazolinones act as non-β-lactam inhibitors of PBPs, which are crucial for bacterial cell wall synthesis.[19]

  • Disruption of Biofilm Formation: Novel quinazolinone compounds have demonstrated the ability to inhibit the formation of bacterial biofilms, a key factor in chronic infections.[20]

Hypothetical Signaling Pathway Inhibition

Compound This compound Target_Enzyme Bacterial Target Enzyme (e.g., DNA Gyrase) Compound->Target_Enzyme Inhibition DNA_Replication DNA Replication Target_Enzyme->DNA_Replication Blocks Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Prevents Cell_Death Cell Death Cell_Division->Cell_Death Leads to

Caption: A hypothetical pathway showing the inhibition of a key bacterial enzyme.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound and other novel quinazolinone derivatives. The determination of MIC, MBC, and qualitative assessment through agar diffusion are foundational steps in the drug discovery pipeline. Positive results from these assays would warrant further investigation into the compound's mechanism of action, spectrum of activity against a broader panel of clinical isolates, and in vivo efficacy in animal models of infection. The continued exploration of the quinazolinone scaffold holds significant promise for the development of the next generation of antimicrobial agents.

References

Application Notes and Protocols for the Evaluation of 6-Chloro-Substituted Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of 6-Chloro-Quinazolin-4(3H)-one Scaffolds

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4] The incorporation of a chloro-substituent at the 6-position has been a key strategy in the development of potent therapeutic agents, particularly in the realm of oncology.[5] These derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines and promising in vivo antitumor effects.[5][6] The trifluoromethyl group at the 2-position is also a common feature in bioactive molecules, often enhancing metabolic stability and cell permeability.[7]

This guide provides a comprehensive overview of the experimental protocols for the in vitro and in vivo evaluation of 6-chloro-substituted quinazolin-4(3H)-one derivatives, using a representative compound, herein referred to as CQT-1 (6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one) , as a model. The methodologies detailed below are designed to elucidate the compound's anticancer potential, mechanism of action, and preclinical efficacy.

Part 1: In Vitro Evaluation of Antitumor Activity

The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells and to begin to unravel its mechanism of action.

Cell Viability and Cytotoxicity Assays

The fundamental first step is to assess the ability of CQT-1 to inhibit cancer cell growth and induce cell death. The choice of cell lines is critical and should represent a variety of cancer types to determine the compound's spectrum of activity.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MGC-803, Bcap-37, PC3)[5]

  • CQT-1 (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of CQT-1 in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Representative IC₅₀ Values for CQT-1 in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
MGC-803Gastric Carcinoma5.2
Bcap-37Breast Cancer8.9
PC3Prostate Cancer12.5
HepG2Hepatocellular Carcinoma7.1
Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be employed.

Protocol 2: Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with CQT-1 (at IC₅₀ concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with CQT-1 for 24-48 hours. Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive) can be quantified.[5]

Diagram 1: Experimental Workflow for In Vitro Apoptosis Analysis

G start Cancer Cell Culture treat Treat with CQT-1 (IC₅₀ concentration) start->treat harvest Harvest Cells (Adherent & Floating) treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain flow Flow Cytometry Analysis stain->flow data Quantify Apoptotic Cell Population flow->data

Caption: Workflow for assessing CQT-1 induced apoptosis.

Mechanism of Action Studies

To understand how CQT-1 exerts its anticancer effects, it is crucial to investigate its impact on key cellular signaling pathways. Many quinazolinone derivatives have been shown to target protein kinases.[4]

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting can be used to detect changes in the expression and phosphorylation status of proteins involved in cell survival, proliferation, and apoptosis.

Materials:

  • Cancer cells treated with CQT-1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse CQT-1 treated cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

Diagram 2: Hypothetical Signaling Pathway Affected by CQT-1

G CQT1 CQT-1 EGFR EGFR CQT1->EGFR Inhibition PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition ERK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential mechanism of CQT-1 inducing apoptosis.

Part 2: In Vivo Evaluation of Antitumor Efficacy

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy, pharmacokinetics, and toxicity in a living organism.

Xenograft Tumor Models

Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer agents.

Protocol 4: Subcutaneous Xenograft Model

Animals:

  • Athymic nude mice (4-6 weeks old)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MGC-803 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer CQT-1 (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specific schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Diagram 3: In Vivo Xenograft Study Workflow

G start Tumor Cell Implantation (Subcutaneous) growth Tumor Growth to 100-150 mm³ start->growth random Randomize Mice into Treatment & Control Groups growth->random treat Administer CQT-1 or Vehicle random->treat monitor Monitor Tumor Volume & Body Weight treat->monitor end Euthanize & Excise Tumors for Analysis monitor->end

References

Comprehensive Analytical Characterization of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive suite of analytical protocols for the characterization of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] The structural complexity and synthetic relevance of quinazolinone derivatives necessitate robust, orthogonal analytical techniques to ensure identity, purity, and stability.[2] This guide presents detailed, field-proven methodologies for chromatographic analysis, structural elucidation, and physicochemical property determination, tailored for researchers, quality control analysts, and drug development professionals. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reliable and reproducible results.

Introduction

This compound (CAS No. 35982-55-9) belongs to the quinazolinone class of fused heterocyclic compounds.[3] This scaffold is of significant interest in pharmaceutical research due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Accurate and thorough analytical characterization is a non-negotiable prerequisite for advancing such a compound through any research or development pipeline.

This document provides an integrated approach to characterization, combining chromatography for purity assessment with spectroscopic and thermal methods for definitive structural confirmation and physical property analysis.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for handling, formulation, and quality control.

Table 1: Compound Identity and Properties

PropertyValue
Chemical Name This compound
CAS Number 35982-55-9
Molecular Formula C₉H₄ClF₃N₂O
Molecular Weight 248.59 g/mol
Chemical Structure Chemical Structure of this compound
Protocol 2.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (Tₘ), indicated by a sharp endothermic peak, which is a key indicator of purity.[4]

Instrumentation:

  • Differential Scanning Calorimeter (e.g., TA Instruments Discovery Series, Mettler Toledo DSC)

  • Aluminum crucibles with lids

  • Crucible press

Methodology:

  • Sample Preparation: Accurately weigh 2-4 mg of the compound into an aluminum crucible.

  • Encapsulation: Crimp the lid onto the crucible to encapsulate the sample. Prepare an identical empty crucible to serve as the reference.

  • Instrument Setup: Place the sample and reference crucibles into the DSC cell.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting. A sharp peak indicates high purity.

Scientist's Note: A heating rate of 10 °C/min provides a good balance between resolution and experimental time. The nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

Protocol 2.2: Solubility Assessment

Principle: Determining the solubility in various solvents is critical for selecting appropriate vehicles for biological assays, analytical sample preparation, and formulation development.

Methodology:

  • Prepare a stock solution of the compound in a highly soluble solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mg/mL).

  • In separate glass vials, add 1 mL of various test solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol, Acetonitrile, Ethanol).

  • Add small, incremental aliquots of the DMSO stock solution to each vial, vortexing for 30 seconds after each addition.

  • Visually inspect for the first sign of persistent precipitation or cloudiness.

  • Calculate the approximate solubility in each solvent. Confirmation can be achieved by analyzing the supernatant of a saturated solution via HPLC.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical compounds.

Protocol 3.1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

Principle: RP-HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by calculating the relative area of the main peak.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Dissolve Sample (e.g., 1 mg/mL in ACN) Inject 4. Inject Sample Sample->Inject MobileA 2. Prepare Mobile Phase A (e.g., 0.1% Formic Acid in H₂O) MobileA->Inject MobileB 3. Prepare Mobile Phase B (e.g., 0.1% Formic Acid in ACN) MobileB->Inject Separate 5. Gradient Elution (C18 Column) Inject->Separate Detect 6. UV Detection (e.g., 254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate % Area Purity Integrate->Calculate Report 9. Generate Report Calculate->Report

Caption: Predicted ¹H NMR assignments for aromatic protons.

Protocol 4.3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. [5] Instrumentation:

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid compound directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Scan the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Table 3: Expected FT-IR Absorption Bands[6]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3000N-H StretchAmide (lactam)
3100 - 3000C-H StretchAromatic
~1680C=O StretchAmide I band (carbonyl)
~1610C=N StretchQuinazoline ring
1350 - 1150C-F StretchTrifluoromethyl group
850 - 750C-Cl StretchAryl chloride

Integrated Analytical Approach

No single technique is sufficient for complete characterization. The power of this approach lies in the orthogonal nature of the data, where each technique confirms and complements the others.

Integrated Characterization Workflow

Integrated_Workflow Start Synthesized Material Purity HPLC Purity Check Start->Purity Pass Purity ≥ 98%? Purity->Pass Pass->Start No (Re-purify) Structure Structural Elucidation Pass->Structure Yes MS LC-MS (Mass & Isotope Pattern) Structure->MS NMR NMR (¹H, ¹³C, ¹⁹F) (Connectivity) Structure->NMR FTIR FT-IR (Functional Groups) Structure->FTIR PhysChem Physicochemical Properties MS->PhysChem NMR->PhysChem FTIR->PhysChem DSC DSC (Melting Point) PhysChem->DSC Sol Solubility PhysChem->Sol CoA Certificate of Analysis (CoA) DSC->CoA Sol->CoA

References

cell culture assays with 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Cellular Assays Featuring 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays using this compound. This guide is built upon the established biological activities of the broader quinazolinone chemical class and provides detailed, field-proven protocols to investigate the potential of this specific compound as a therapeutic agent.

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a bicyclic heterocyclic structure that serves as a "privileged scaffold" in medicinal chemistry. This structural motif is present in numerous natural alkaloids and synthetic compounds, demonstrating a vast array of pharmacological activities.[1] In oncology, quinazolinone derivatives have been successfully developed into FDA-approved drugs that target key signaling molecules involved in cancer progression.[2] Their versatility allows for precise chemical modifications, enabling the modulation of various cellular pathways, including those governing cell death (apoptosis), proliferation, and survival.[1]

Compounds bearing the quinazolinone scaffold have been shown to act through diverse mechanisms, most notably as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt pathway.[2][3][4] The specific compound, This compound , incorporates two key substitutions: a chloro group at the 6-position and a trifluoromethyl group at the 2-position. Studies on analogous compounds suggest these features can significantly influence biological activity. For instance, 6-chloro-quinazolin derivatives have demonstrated potent antitumor effects and the ability to induce apoptosis in cancer cells.[1] Similarly, trifluoromethyl substitutions are a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability. A trifluoromethyl quinazoline derivative, kzl054, has been shown to inhibit the proliferation of prostatic hyperplasia cells.[5]

This guide will provide detailed protocols to explore the cytotoxic and mechanistic properties of this compound, focusing on its potential as an anticancer agent.

Compound Handling and Preparation

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Stock Solution Preparation and Storage

Accurate and consistent compound preparation is the foundation of reproducible biological data.

  • Solvent Selection: this compound is expected to be poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

  • Protocol for 10 mM Stock Solution:

    • Weigh out a precise amount of the compound (Molecular Weight: 248.59 g/mol ). For example, weigh 2.49 mg.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 2.49 mg).

    • Vortex thoroughly and, if necessary, use gentle warming (37°C) or sonication to ensure complete dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Dilutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. The final DMSO concentration in the culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive literature on structurally related quinazolinones, a primary mechanism of action for this compound class is the inhibition of protein tyrosine kinases that are critical for cancer cell proliferation and survival.[2][3] The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, often downstream of receptor tyrosine kinases like EGFR, are common targets.[6] We hypothesize that this compound may function by inhibiting one or more kinases in these pathways, leading to cell cycle arrest and apoptosis.

Hypothesized_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Compound->PI3K Inhibition Raf Raf Compound->Raf Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of pro-survival signaling pathways.

Core Application Protocols

The following protocols provide a robust framework for the initial characterization of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[6] It is a fundamental first step to determine the compound's dose-dependent effect on cancer cell lines.

Workflow Diagram: Cytotoxicity Screening

Cytotoxicity_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h (Allow Attachment) start->incubate1 treat Treat with Compound (Dose-Response) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: General workflow for an MTT-based cytotoxicity assay.

Materials:

  • Selected cancer cell lines (see Table 1)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from your 10 mM DMSO stock. A typical starting dose range would be 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Apoptosis Induction by Flow Cytometry (Annexin V & Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Selected cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and allow them to attach overnight.

  • Treat the cells with the compound at concentrations around its determined IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add an additional 400 µL of 1X Binding Buffer to each sample.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Presentation and Interpretation

Systematic organization of experimental parameters and results is crucial for clear interpretation.

Table 1: Suggested Cell Lines and Starting Concentrations

Cell LineCancer TypeRationale / NotesSuggested Starting Concentration RangeReference
MGC-803 Gastric CancerShown to be sensitive to 6-chloro-quinazolin derivatives.[1]0.1 µM - 100 µM[1]
PC3 Prostate CancerA common prostate cancer line; relevant due to activity of trifluoromethyl quinazolines in prostate models.[1][5]0.1 µM - 100 µM[1]
HCT-116 Colorectal CancerFrequently used for cytotoxicity screening of quinazolinones.[7]0.1 µM - 100 µM[7]
MCF-7 Breast CancerStandard breast cancer cell line, sensitive to various quinazolinone inhibitors.[7]0.1 µM - 100 µM[7]
A549 Lung CancerA common model for non-small cell lung cancer, a key target for quinazolinone-based drugs.[4]0.1 µM - 100 µM[4]

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in oncology. While specific data on this molecule is emerging, the protocols and rationale provided in this guide, derived from extensive research on closely related analogs, offer a robust starting point for its comprehensive evaluation. By systematically assessing its effects on cell viability, apoptosis, and key signaling pathways, researchers can effectively elucidate its mechanism of action and determine its potential as a novel drug candidate.

References

Application Notes and Protocols for In Vivo Evaluation of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the preclinical evaluation of the novel compound, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, using established animal models. Drawing from the broad spectrum of biological activities associated with the quinazolinone scaffold, including anti-inflammatory, anticancer, and anticonvulsant effects, this guide details protocols for three distinct therapeutic areas. The following sections offer in-depth, field-proven insights into the selection of appropriate animal models, detailed experimental procedures, and critical considerations for data interpretation. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of this compound

The quinazolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] The presence of a chloro group at the 6-position and a trifluoromethyl group at the 2-position of the quinazolinone ring in the target compound suggests the potential for significant biological activity. Halogen and trifluoromethyl substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing efficacy and metabolic stability.[2]

Based on the established activities of structurally related quinazolinone derivatives, this guide will focus on protocols to investigate the potential of this compound in three key therapeutic areas:

  • Inflammation: Many quinazolinone derivatives have demonstrated potent anti-inflammatory properties.[3]

  • Oncology: The quinazolinone scaffold is present in several approved and investigational anticancer agents.

  • Neurological Disorders: Certain quinazolinones have shown anticonvulsant and other central nervous system activities.[4][5]

Crucial Preliminary Step: Dose-Range Finding and Acute Toxicity Study

Before initiating efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and the optimal effective dose of this compound. A typical starting point for novel quinazoline derivatives in mouse models can range from 20-50 mg/kg, administered orally once daily.[6] A dose-escalation study in a small cohort of animals is essential.

Protocol for Acute Toxicity Assessment:

  • Administer single doses of the compound at escalating concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg) to different groups of mice (n=3-5 per group) via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitor the animals closely for the first 4 hours and then daily for 14 days.

  • Record any signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Perform gross necropsy and histopathological analysis of major organs at the end of the study to identify any target organ toxicity.

The results of this preliminary study will inform the dose selection for the efficacy models described below.

Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[7] Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by the release of histamine, serotonin, bradykinin, and prostaglandins, leading to edema formation.[8][9] This model is particularly useful for screening compounds that may inhibit these inflammatory mediators.[10]

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Use male Swiss albino mice (25-30g). Allow a one-week acclimatization period.[10]

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.)[9]

    • Test Compound (Low, Medium, and High doses determined from the toxicity study)

  • Procedure: a. Measure the initial volume of the right hind paw of each mouse using a plethysmometer.[10] b. Administer the vehicle, positive control, or test compound via the chosen route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.[8][9] c. Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[10] d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[9]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.

Table 1: Experimental Parameters for Carrageenan-Induced Paw Edema Model

ParameterDescription
Animal Species Male Swiss albino mice
Animal Weight 25-30g
Inducing Agent 1% Carrageenan in saline
Positive Control Indomethacin (5 mg/kg, i.p.)
Test Compound Doses To be determined from acute toxicity studies
Administration Route Oral gavage or Intraperitoneal
Primary Endpoint Paw volume measurement
Time Points 0, 1, 2, 3, and 4 hours post-carrageenan

Evaluation of Anticancer Activity: Xenograft Tumor Model

Scientific Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[11][12] These models allow for the in vivo assessment of a compound's ability to inhibit tumor growth. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, are increasingly used as they better recapitulate the heterogeneity of human cancers.[12][13][14]

Experimental Workflow:

Caption: Workflow for a subcutaneous xenograft tumor model.

Protocol:

  • Animals: Use 4-6 week old immunodeficient mice (e.g., Nude, SCID, or NSG). Allow a 3-5 day acclimatization period.[11]

  • Cell/Tissue Preparation and Implantation:

    • Cell Line Xenograft: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 10⁷ cells/mL. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[15]

    • PDX Model: Implant a small piece of patient tumor tissue (approximately 2 mm³) into the interscapular fat pad of each mouse.[12]

  • Tumor Growth and Grouping: a. Monitor tumor growth by measuring the length and width with digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length/2.[11] b. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle Control
    • Positive Control (a standard-of-care chemotherapeutic for the chosen cancer type)
    • Test Compound (Low, Medium, and High doses)

  • Treatment and Monitoring: a. Administer the vehicle, positive control, or test compound according to the determined dosing schedule. b. Measure tumor volume and body weight 2-3 times per week. c. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: a. Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1000-1500 mm³) or at the end of the treatment period.[15] b. Harvest the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis). c. Analyze the data by comparing the tumor growth inhibition in the treated groups to the control group.

Table 2: Experimental Parameters for Xenograft Tumor Model

ParameterDescription
Animal Species Immunodeficient mice (Nude, SCID, NSG)
Animal Age 4-6 weeks
Implantation Site Subcutaneous (flank or interscapular fat pad)
Tumor Source Human cancer cell line or patient-derived tissue
Positive Control Standard-of-care chemotherapy
Test Compound Doses To be determined from toxicity studies
Administration Route Dependent on compound properties
Primary Endpoints Tumor volume, tumor weight
Secondary Endpoints Body weight, clinical signs of toxicity

Evaluation of Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Scientific Rationale: The pentylenetetrazole (PTZ)-induced seizure model is a widely used screening tool for potential anticonvulsant drugs.[16][17][18] PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces generalized tonic-clonic seizures in rodents.[19] This model is effective in identifying compounds that can enhance GABAergic neurotransmission or modulate neuronal excitability.[4][20]

Experimental Workflow:

Caption: Workflow for the PTZ-induced seizure model.

Protocol:

  • Animals: Use male albino mice (20-25g).

  • Grouping: Randomly assign the animals to the following groups (n=8-12 per group):

    • Vehicle Control

    • Positive Control (e.g., Diazepam, 30 mg/kg, i.p.)[19]

    • Test Compound (Low, Medium, and High doses)

  • Procedure: a. Administer the vehicle, positive control, or test compound 15-30 minutes before the PTZ injection.[19] b. Inject a convulsive dose of PTZ (e.g., 75-100 mg/kg, i.p.).[21] c. Immediately place each mouse in an individual observation chamber and observe for 30 minutes.

  • Seizure Assessment:

    • Latency: Record the time to the onset of the first myoclonic jerk and the first generalized tonic-clonic seizure.

    • Severity: Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Protection: Note the number of animals in each group that are protected from tonic-clonic seizures.

  • Data Analysis:

    • Compare the latency to seizures and the seizure severity scores between the treated and control groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test).

    • Use Fisher's exact test to analyze the protection against seizures.

Table 3: Experimental Parameters for PTZ-Induced Seizure Model

ParameterDescription
Animal Species Male albino mice
Animal Weight 20-25g
Convulsant Agent Pentylenetetrazole (PTZ)
Positive Control Diazepam (30 mg/kg, i.p.)
Test Compound Doses To be determined from toxicity studies
Administration Route Intraperitoneal or Oral
Primary Endpoints Latency to seizures, seizure severity, protection from seizures
Observation Period 30 minutes post-PTZ injection

Ethical Considerations

All animal experiments must be conducted in accordance with the ethical guidelines for animal research and with the approval of the Institutional Animal Care and Use Committee (IACUC). The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal suffering.

References

Application Notes & Protocols: Experimental Formulation of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one for experimental use. Quinazolinone derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including potent anticancer effects.[1][2] However, like many kinase inhibitors and heterocyclic scaffolds, these compounds often exhibit poor aqueous solubility, posing a significant challenge for both in vitro and in vivo studies.[3] This guide details the physicochemical profile of the target compound, safety and handling procedures, and robust, step-by-step protocols for preparing stable and effective formulations for cell-based assays and preclinical animal models. The methodologies are designed to ensure maximal bioavailability and experimental reproducibility, explaining the scientific rationale behind each formulation choice.

Compound Profile & Physicochemical Characteristics

This compound belongs to the quinazolinone class of compounds, which are widely investigated as anticancer agents targeting various signaling pathways.[1][4] The structure, featuring a rigid heterocyclic core, a chloro-substituent, and a trifluoromethyl group, contributes to its pharmacological activity but also dictates its physical properties, primarily high lipophilicity and low aqueous solubility.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
CAS Number 35982-55-9Guidechem[5]
Molecular Formula C₉H₄ClF₃N₂OInferred from structure
Molecular Weight 248.60 g/mol Inferred from structure
Appearance Typically a white to off-white solid.General observation for this class.
Aqueous Solubility Predicted to be very low.Quinazolinone derivatives are often classified as BCS Class II compounds (low solubility, high permeability).[3] Experimental verification is required.
LogP (Predicted) ~2.5 - 3.5Estimated based on similar structures. High lipophilicity is expected, contributing to poor water solubility.
Primary Target Class Kinase Inhibitors (e.g., VEGFR, AKT, PI3K), Microtubule DisruptorsBased on extensive research on the quinazolinone scaffold.[1][6][7]

Safety, Handling, and Storage

Proper handling of this compound is imperative to ensure personnel safety and maintain compound integrity.

2.1. Hazard Identification While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related chloro- and trifluoromethyl- substituted heterocyclic compounds suggest the following potential hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Causes skin and serious eye irritation.[9]

  • May cause respiratory irritation.[9]

2.2. Personal Protective Equipment (PPE) Always handle the compound inside a certified chemical fume hood.[10] The following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[11]

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: If handling large quantities of powder outside a fume hood, a NIOSH-approved respirator is recommended.[11]

2.3. Storage Conditions Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[11] For long-term storage, refrigeration at 2-8°C is recommended.

Formulation Strategies & Protocols for In Vitro Use

The primary objective for in vitro studies is to create a homogenous solution that remains stable in aqueous cell culture media without precipitation. Given the compound's poor aqueous solubility, a multi-step approach starting with a high-concentration stock in an organic solvent is standard.

3.1. Rationale for Solvent Selection Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of poorly soluble compounds due to its high solvating power and miscibility with aqueous media. However, it is crucial to be aware that DMSO can have biological effects on its own. Therefore, the final concentration of DMSO in the assay medium should be minimized, typically kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts.

3.2. Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Preparation: Tare a sterile, amber glass vial or microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out 2.49 mg of this compound powder.

    • Causality: Weighing a precise amount is critical for accurate final concentrations. Using an appropriate vial prevents loss of material.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or use a sonicator to facilitate complete dissolution.

    • Trustworthiness: Visually inspect the solution against a light source to ensure no solid particles remain. A clear, homogenous solution is required.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

3.3. Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

Direct dilution of the DMSO stock into aqueous media often leads to compound precipitation. The following protocol uses a surfactant to improve solubility and maintain stability.

  • Intermediate Dilution: Prepare an intermediate dilution of the 10 mM DMSO stock solution in complete cell culture medium. For example, to achieve a final assay concentration of 10 µM, you might first dilute the stock 1:100 in media to get a 100 µM intermediate solution.

  • Surfactant Addition (Optional but Recommended): To prevent precipitation in the final dilution, a non-ionic surfactant can be added to the final assay medium. Polysorbate 80 (Tween® 80) is a common choice.[3]

    • Prepare a stock solution of 10% Tween® 80 in sterile water.

    • Add the Tween® 80 stock to your final assay plate/vessel to achieve a final concentration of 0.01-0.1%.

    • Causality: Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions and preventing them from crashing out.[3]

  • Final Dilution: Add the intermediate drug solution to the wells of your assay plate containing the final volume of cell culture medium (with or without surfactant). Mix gently by pipetting.

  • Control Wells: Ensure all vehicle control wells contain the same final concentration of DMSO and any other excipients (e.g., Tween® 80) as the drug-treated wells. This is a self-validating step to ensure observed effects are due to the compound, not the formulation vehicle.

Formulation Strategies & Protocols for In Vivo Use

For animal studies, formulations must be non-toxic, biocompatible, and capable of achieving sufficient systemic exposure. The choice of vehicle is critical and depends on the route of administration (e.g., oral gavage, intravenous).

4.1. Rationale for In Vivo Vehicle Selection Due to very low water solubility, creating a true solution for in vivo dosing is often impractical. Therefore, aqueous suspensions are a common and effective approach. A suspending agent is used to ensure a uniform, homogenous dose can be administered.

Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds

ExcipientClassTypical ConcentrationRationale & Use
Carboxymethylcellulose (CMC) Suspending Agent0.5 - 1.0% (w/v)Increases viscosity of the vehicle to prevent rapid settling of drug particles. Widely used for oral gavage.
Tween® 80 Surfactant / Wetting Agent0.1 - 2.0% (v/v)Reduces surface tension of drug particles, allowing them to be wetted by the aqueous vehicle, which is critical for forming a uniform suspension.
PEG 400 Co-solvent10 - 30% (v/v)Can increase solubility for some compounds, often used in combination with other excipients for oral or parenteral routes.
Captisol® (Sulfobutylether-β-cyclodextrin) Solubilizer20 - 40% (w/v)Forms inclusion complexes with hydrophobic drugs, dramatically increasing aqueous solubility. Often used for IV formulations.

4.2. Protocol 3: Preparation of an Oral Suspension (e.g., 5 mg/mL in 0.5% CMC)

This protocol describes the preparation of a homogenous suspension suitable for oral gavage in rodents.

  • Vehicle Preparation: Prepare the 0.5% CMC / 0.1% Tween® 80 vehicle.

    • Add 500 mg of sodium CMC to ~80 mL of sterile water while stirring vigorously with a magnetic stir bar.

    • Heat the solution to ~60°C while stirring to fully hydrate and dissolve the CMC. This may take 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Add 100 µL of Tween® 80 and mix well.

    • Adjust the final volume to 100 mL with sterile water.

    • Causality: Heating aids in the dissolution of CMC. Tween® 80 acts as a wetting agent for the hydrophobic drug powder.

  • Drug Preparation: Calculate the required amount of this compound for your desired concentration and final volume (e.g., for 10 mL of a 5 mg/mL suspension, weigh 50 mg).

  • Mortar and Pestle: Place the weighed drug powder into a clean glass mortar.

  • Wetting: Add a small amount of the vehicle (a few drops) to the powder and triturate (grind) with the pestle to form a smooth, uniform paste.

    • Trustworthiness: This step is critical. It ensures all drug particles are wetted by the vehicle, preventing clumping and ensuring a homogenous final suspension.

  • Progressive Dilution: Gradually add more vehicle to the paste while continuously triturating, slowly increasing the volume in the mortar.

  • Final Transfer: Once the suspension is easily pourable, transfer it to a graduated cylinder or volumetric flask. Rinse the mortar and pestle with the remaining vehicle and add the rinsing to the flask to ensure a complete transfer of the drug.

  • Final Volume & Storage: Adjust to the final desired volume with the vehicle. Transfer to a suitable, labeled storage container. Store at 2-8°C.

  • Dosing: Before each administration, the suspension must be thoroughly mixed (e.g., by vortexing or stirring) to re-suspend the particles and ensure uniform dosing.

Visualization of Workflows and Mechanisms

5.1. Experimental Formulation Workflow The following diagram outlines the decision-making and preparation process for formulating this compound.

G cluster_start Phase 1: Initial Preparation cluster_invitro Phase 2: In Vitro Formulation cluster_invivo Phase 3: In Vivo Formulation compound Receive Compound (Solid Powder) safety Review SDS & Implement Safety Precautions compound->safety stock Prepare 10 mM DMSO Stock Solution (Protocol 1) safety->stock dilution Dilute in Media (Protocol 2) stock->dilution Primary Path suspension Prepare Suspension (Protocol 3) stock->suspension Alternative Path precip_check Precipitation Check dilution->precip_check assay Perform Cell-Based Assay (Final DMSO < 0.5%) precip_check->assay No Precipitate surfactant Add Surfactant (e.g., Tween 80) precip_check->surfactant Precipitate Observed surfactant->dilution homogeneity Check Homogeneity suspension->homogeneity homogeneity->suspension Non-uniform, Re-formulate dosing Administer to Animal (e.g., Oral Gavage) homogeneity->dosing Uniform

Caption: Workflow for preparing experimental formulations.

5.2. Hypothetical Target Pathway: VEGFR-2 Signaling Quinazolinones are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis.[6] Proper formulation is essential to accurately assess the inhibition of this pathway.

G vegf VEGF Ligand vegfr2 VEGFR-2 Receptor vegf->vegfr2 Binds & Activates pi3k PI3K vegfr2->pi3k mapk MAPK vegfr2->mapk akt AKT pi3k->akt proliferation Cell Proliferation Angiogenesis Survival akt->proliferation mapk->proliferation compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one compound->vegfr2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic compound. Quinazolinones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] The introduction of a trifluoromethyl group at the 2-position can significantly enhance these properties.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. It aims to directly address the common challenges encountered during the synthesis, drawing on established chemical principles and field-proven insights to ensure the successful and efficient production of high-purity this compound.

General Synthetic Scheme

The most common and direct route to this compound involves a two-step process starting from 2-amino-5-chlorobenzoic acid. The general transformation is outlined below:

Synthetic_Scheme A 2-Amino-5-chlorobenzoic acid B N-(2-Carboxy-4-chlorophenyl) trifluoroacetamide A->B  Trifluoroacetic Anhydride (TFAA) or  Trifluoroacetic Acid (TFA) C 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one B->C  Cyclization (e.g., heat, dehydrating agent)

Caption: General synthetic pathway for this compound.

Troubleshooting and FAQs

Category 1: Issues with the Starting Material and Acylation Step

Question 1: I am seeing poor conversion of my starting material, 2-amino-5-chlorobenzoic acid, during the initial acylation with trifluoroacetic anhydride (TFAA). What are the likely causes and how can I improve the yield of the N-acylated intermediate?

Answer: This is a common issue that can often be traced back to a few key factors:

  • Purity of Starting Material: 2-amino-5-chlorobenzoic acid can degrade over time, especially if not stored properly.[3][4] Before starting, ensure your material is pure and dry. Running a melting point or NMR spectrum can confirm its integrity.

  • Reactivity of TFAA: Trifluoroacetic anhydride is highly reactive and susceptible to hydrolysis. Use a fresh bottle or a properly stored aliquot. The reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) with dry solvents.

  • Reaction Temperature: While the acylation is often exothermic, insufficient initial cooling can lead to side reactions. Conversely, if the reaction is too cold, the rate may be too slow. A common approach is to add the TFAA dropwise to a cooled solution (0-5 °C) of the aminobenzoic acid and then allow the reaction to warm to room temperature.

  • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of TFAA (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate the workup.

Troubleshooting Workflow:

Acylation_Troubleshooting start Low Yield in Acylation Step q1 Is the 2-amino-5-chlorobenzoic acid pure and dry? start->q1 s1 Recrystallize or purchase new starting material. q1->s1 No q2 Is the TFAA fresh and the reaction anhydrous? q1->q2 Yes s1->q2 s2 Use a new bottle of TFAA and ensure dry solvents/glassware. q2->s2 No q3 Is the reaction temperature controlled? q2->q3 Yes s2->q3 s3 Add TFAA dropwise at 0-5 °C, then warm to RT. q3->s3 No q4 Is the stoichiometry optimized? q3->q4 Yes s3->q4 s4 Use a slight excess (1.1-1.2 eq.) of TFAA. q4->s4 No end Improved Acylation Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for the acylation of 2-amino-5-chlorobenzoic acid.

Category 2: Challenges in the Cyclization Step

Question 2: My N-acylated intermediate is pure, but I am getting a low yield of the final quinazolinone product upon attempting cyclization. What conditions should I explore?

Answer: The cyclization step, which involves the intramolecular condensation and dehydration, is often the most challenging part of this synthesis. Several factors can influence its efficiency:

  • Method of Cyclization:

    • Thermal Cyclization: Simply heating the N-acylated intermediate is often sufficient. The required temperature can vary significantly, typically in the range of 150-250 °C. A thermogravimetric analysis (TGA) of your intermediate could help identify the optimal temperature for dehydration.

    • Dehydrating Agents: If thermal cyclization is inefficient, chemical dehydrating agents can be employed. Acetic anhydride is a common choice, acting as both a solvent and a dehydrating agent. Other reagents like polyphosphoric acid (PPA) or Eaton's reagent can also be effective but may require more stringent workup procedures.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Solvent Choice: For thermal cyclizations, a high-boiling point, inert solvent such as diphenyl ether or Dowtherm A can be used to ensure a consistent reaction temperature.

Comparative Table of Cyclization Conditions:

MethodTemperatureTypical ReagentsProsCons
Thermal (Neat) 150-250 °CNoneSimple, no additional reagents to remove.High temperatures, potential for charring.
Thermal (Solvent) 180-260 °CDiphenyl ether, Dowtherm AGood temperature control.High boiling point solvents can be difficult to remove.
Chemical Dehydration 80-140 °CAcetic Anhydride, PPALower reaction temperatures.Reagent removal can be complex; potential for side reactions.
Category 3: Impurity Profile and Purification

Question 3: I have successfully synthesized the product, but I am struggling with purification. What are the common impurities and the best methods to remove them?

Answer: The primary impurities in this synthesis are typically unreacted starting materials and partially reacted intermediates.

  • Common Impurities:

    • Unreacted 2-amino-5-chlorobenzoic acid: This can be present if the initial acylation was incomplete.

    • N-(2-Carboxy-4-chlorophenyl)trifluoroacetamide: The uncyclized intermediate will be a major impurity if the cyclization step is inefficient.

    • Hydrolyzed product: The trifluoromethyl group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.[5][6][7]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the final product. A variety of solvents can be screened, including ethanol, isopropanol, acetonitrile, or mixtures with water.

    • Acid-Base Extraction: The acidic nature of the starting material and the intermediate can be exploited. Washing an organic solution of the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove these acidic impurities. The final product, being a weaker acid, should largely remain in the organic phase.

    • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Carboxy-4-chlorophenyl)trifluoroacetamide
  • Suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in a suitable solvent (e.g., THF or dioxane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure. The resulting solid can be used in the next step without further purification or can be triturated with a non-polar solvent like hexanes to remove any residual TFAA.

Protocol 2: Cyclization to this compound
  • Method A: Thermal Cyclization (Neat)

    • Place the crude N-(2-Carboxy-4-chlorophenyl)trifluoroacetamide in a round-bottom flask equipped with a short-path distillation apparatus.

    • Heat the flask in a sand bath or heating mantle to 200-220 °C.

    • Water will begin to distill off as the cyclization proceeds.

    • Hold the reaction at this temperature for 1-2 hours, or until the evolution of water ceases.

    • Cool the reaction mixture to room temperature. The crude solid can then be purified by recrystallization.

  • Method B: Cyclization with Acetic Anhydride

    • Reflux the crude N-(2-Carboxy-4-chlorophenyl)trifluoroacetamide in an excess of acetic anhydride for 2-4 hours.

    • Monitor the reaction by TLC/LC-MS.

    • Once the reaction is complete, cool the mixture and pour it into ice water to quench the excess acetic anhydride.

    • The precipitated solid can be collected by filtration, washed with water, and then purified.

References

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. This guide provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a robust process, but its success hinges on careful control of reaction parameters. The most common and reliable method is a two-step synthesis starting from 2-amino-5-chlorobenzoic acid.[1]

Step 1: N-Acylation The first step involves the acylation of the amino group of 2-amino-5-chlorobenzoic acid with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), to form the key intermediate, 2-(trifluoroacetamido)-5-chlorobenzoic acid.

Step 2: Cyclocondensation The intermediate is then cyclized by heating with a source of nitrogen, most commonly formamide. This step involves an intramolecular condensation to form the quinazolinone ring system.[2]

Below is a diagram illustrating the general synthetic pathway.

reaction_pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclocondensation A 2-Amino-5-chlorobenzoic acid B 2-(Trifluoroacetamido)-5-chlorobenzoic acid (Intermediate) A->B + Trifluoroacetic Anhydride (TFAA) Pyridine (catalyst) C This compound (Final Product) B->C + Formamide Heat (e.g., 150-180 °C)

Caption: General two-step synthesis pathway.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in your synthesis.

Issue 1: Very Low or No Product Yield

Q1: My overall yield is extremely low (<20%), or I'm recovering only starting material. What are the primary causes?

A1: This is a common issue that can usually be traced to one of three areas: the quality of starting materials, insufficient reactivity during the acylation step, or failed cyclization.

  • Cause 1: Starting Material Purity. The purity of 2-amino-5-chlorobenzoic acid is critical. Impurities can interfere with the N-acylation step.[3][4]

    • Solution: Verify the purity of your starting material by melting point or NMR spectroscopy. If necessary, recrystallize it from an ethanol/water mixture.[5]

  • Cause 2: Incomplete N-Acylation (Step 1). The reaction with trifluoroacetic anhydride (TFAA) may be incomplete. This can be due to moisture, which hydrolyzes TFAA, or insufficient activation.

    • Solution:

      • Moisture Control: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of TFAA to ensure complete conversion.

      • Catalyst: Add a catalytic amount of a non-nucleophilic base like pyridine to activate the amino group and neutralize the trifluoroacetic acid byproduct.

  • Cause 3: Failed Cyclocondensation (Step 2). The cyclization with formamide requires high temperatures to proceed efficiently.

    • Solution:

      • Temperature Control: Ensure the reaction temperature reaches at least 150-180 °C. Use a high-boiling point solvent or neat formamide. Monitor the temperature of the reaction mixture itself, not the heating mantle.

      • Reaction Time: The cyclization can be slow. Ensure the reaction is heated for a sufficient duration (typically 3-5 hours). Monitor progress using Thin Layer Chromatography (TLC).

Issue 2: Formation of Multiple Byproducts

Q2: My TLC and NMR show the desired product, but also several significant impurities. What are these byproducts and how can I avoid them?

A2: Impurity generation is often related to side reactions stemming from harsh conditions or incorrect stoichiometry.

  • Cause 1: Unreacted Intermediate. The most common "impurity" is often the uncyclized intermediate, 2-(trifluoroacetamido)-5-chlorobenzoic acid.

    • Solution: As mentioned in Q1, ensure the cyclization step is driven to completion by maintaining adequate temperature and reaction time. Extending the heating period by 1-2 hours can often resolve this.

  • Cause 2: Decarboxylation. At the high temperatures used for cyclization, the carboxylic acid group of the starting material or intermediate can be lost, leading to chlorinated trifluoromethyl-aniline byproducts.

    • Solution: Avoid excessive temperatures (e.g., >190 °C) for prolonged periods. A carefully controlled temperature ramp and adherence to the optimal reaction time are crucial.

  • Cause 3: Side Reactions with Formamide. Formamide can decompose at high temperatures, and its byproducts can react with your intermediates.

    • Solution: Use fresh, high-purity formamide. Consider using a pre-formed cyclizing reagent if this problem persists, although this alters the primary synthetic route.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). The starting material (2-amino-5-chlorobenzoic acid) is highly polar and will have a low Rf. The acylated intermediate will be less polar (higher Rf), and the final quinazolinone product will have a distinct Rf value, often intermediate between the two. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Q2: My final product is difficult to purify. What is the recommended method? A2: The crude product often precipitates upon cooling the reaction mixture and adding water. However, this solid may still contain impurities.

  • Primary Purification: Filtration and washing of the crude precipitate with cold water, followed by a non-polar solvent like hexane or diethyl ether, can remove many impurities.

  • Recrystallization: The most effective method for achieving high purity is recrystallization. Suitable solvents include ethanol, isopropanol, or acetic acid. The choice of solvent depends on the specific impurities present.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative, though it is less scalable. A gradient elution from hexane to ethyl acetate is typically effective.

Q3: Are there any high-yield, alternative synthetic methods I should consider? A3: Yes, modern synthetic methods can offer improved yields and milder conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the cyclization step by promoting efficient and uniform heating.[1]

  • One-Pot Procedures: Some protocols combine the acylation and cyclization steps into a single "one-pot" reaction, which can improve efficiency by avoiding the isolation of the intermediate.[6][7] These often involve different reagents or catalysts.

  • Alternative Cyclization Reagents: While formamide is common, other reagents can be used for the cyclization step, sometimes under milder conditions. However, this may require more specialized chemicals.

Q4: What are the key safety precautions when working with trifluoroacetic anhydride (TFAA)? A4: TFAA is highly corrosive, volatile, and reacts violently with water.

  • Handling: Always handle TFAA in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or neoprene are recommended), safety goggles, and a lab coat.

  • Quenching: Add TFAA to the reaction mixture slowly and carefully. To quench any excess reagent, use a nucleophilic solvent like methanol or isopropanol in a controlled manner, preferably at a low temperature.

Section 4: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to maximize yield and purity.

Step 1: Synthesis of 2-(Trifluoroacetamido)-5-chlorobenzoic acid

  • Place 2-amino-5-chlorobenzoic acid (1.0 eq) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Add anhydrous pyridine (2.5 eq) as the solvent and catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.2 eq) dropwise via a syringe over 15-20 minutes. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a beaker containing ice-cold water (10x the volume of pyridine used).

  • Acidify the mixture to pH ~2 with concentrated HCl. A white precipitate of the intermediate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry it under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Combine the dried 2-(trifluoroacetamido)-5-chlorobenzoic acid (1.0 eq) and formamide (10-15 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to 160-170 °C.

  • Maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker of cold water. A solid product will precipitate.

  • Stir for 30 minutes, then collect the crude product by vacuum filtration.

  • Wash the solid with ample cold water, followed by a small amount of cold ethanol to remove residual formamide.

  • Purify the crude product by recrystallization from ethanol to yield the final product as a white or off-white solid.

Table 1: Summary of Optimized Reaction Parameters

ParameterStep 1: N-AcylationStep 2: CyclocondensationRationale
Key Reagents Trifluoroacetic AnhydrideFormamideProvides the trifluoroacetyl group and acts as the C2-N3 source for the ring.
Stoichiometry 1.2 eq TFAA10-15 eq FormamideSlight excess of TFAA ensures full acylation. Large excess of formamide acts as both reagent and solvent.
Temperature 0 °C to Room Temp.160-170 °CControls exotherm of acylation; high temperature is required to drive cyclization.
Reaction Time 4-6 hours3-5 hoursSufficient time for completion, best confirmed by TLC.
Catalyst Pyridine (solvent/catalyst)None (thermal)Activates the amine and neutralizes the acid byproduct.

Section 5: Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

troubleshooting_workflow start Problem: Low Yield or Purity check_sm Step 1: Verify Starting Material Is 2-amino-5-chlorobenzoic acid pure? start->check_sm purify_sm Recrystallize Starting Material check_sm->purify_sm No check_step1 Step 2: Analyze Acylation Step Does TLC show complete conversion to intermediate? check_sm->check_step1 Yes purify_sm->check_step1 optimize_step1 Troubleshoot Acylation: - Ensure anhydrous conditions - Check TFAA quality/quantity - Increase reaction time check_step1->optimize_step1 No check_step2 Step 3: Analyze Cyclization Step Does TLC show unreacted intermediate? check_step1->check_step2 Yes optimize_step1->check_step2 optimize_step2 Troubleshoot Cyclization: - Verify temperature (160-170°C) - Increase heating time - Use fresh formamide check_step2->optimize_step2 Yes check_purification Step 4: Review Purification Is product being lost during work-up or recrystallization? check_step2->check_purification No optimize_step2->check_purification optimize_purification Optimize Purification: - Adjust recrystallization solvent - Minimize transfers - Consider chromatography check_purification->optimize_purification Yes end_ok Synthesis Successful check_purification->end_ok No optimize_purification->end_ok

Caption: A systematic workflow for troubleshooting the synthesis.

References

Technical Support Center: Trifluoromethylation in Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into organic molecules, particularly heterocyclic scaffolds like quinazolinones, can dramatically alter their physicochemical and biological properties.[1][2] This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making trifluoromethylated quinazolinones highly valuable in medicinal chemistry and drug discovery.[1][3][4][5] However, the synthesis of these compounds is not without its challenges. This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the trifluoromethylation of quinazolinones.

Section 1: Troubleshooting Low or No Product Yield

One of the most common issues in trifluoromethylation reactions is a low or nonexistent yield of the desired product. This can stem from a variety of factors, from reagent choice to reaction conditions.

FAQ 1.1: My reaction is not yielding any trifluoromethylated quinazolinone. What are the likely causes?

Answer: A complete lack of product formation often points to a fundamental issue with the reaction setup or the chosen methodology. Here’s a breakdown of potential culprits and how to address them:

  • Inappropriate Trifluoromethylating Reagent: The choice of CF₃ source is critical and depends on the reaction mechanism (electrophilic, nucleophilic, or radical).[6]

    • For electrophilic trifluoromethylation of electron-rich quinazolinone systems, reagents like Umemoto's or Togni's reagents are often employed.[6][7] If your quinazolinone substrate is electron-deficient, these reagents may not be reactive enough.

    • For radical trifluoromethylation , reagents like the Langlois reagent (CF₃SO₂Na) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) are common choices, often requiring a radical initiator or photoredox catalyst.[6][8][9] Ensure your initiator or catalyst is active and compatible with your substrate.

    • For nucleophilic trifluoromethylation , Ruppert's reagent (TMSCF₃) is a popular choice, but it requires an anionic activation step.[6] The quinazolinone core itself is generally not susceptible to direct nucleophilic attack by a CF₃⁻ equivalent without prior activation.

  • Incorrect Reaction Conditions: Temperature, solvent, and atmosphere can significantly impact the reaction outcome.

    • Temperature: Many trifluoromethylation reactions are sensitive to temperature. Radical reactions, for instance, may require specific temperatures for optimal initiation and propagation. Some electrophilic trifluoromethylations benefit from low temperatures to control side reactions.[7]

    • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of intermediates. Aprotic solvents like DMF, acetonitrile, or dichloromethane are commonly used.

    • Atmosphere: Radical reactions are often sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are employing a radical pathway.

  • Decomposition of Reagents: Trifluoromethylating reagents can be sensitive to moisture and light.[10] Ensure they are stored properly and handled under anhydrous conditions when necessary.

Troubleshooting Workflow: No Product Formation

start No Product Observed reagent Verify CF3 Reagent Suitability (Electrophilic, Nucleophilic, Radical) start->reagent reagent->start Incorrect Reagent conditions Check Reaction Conditions (Temp, Solvent, Atmosphere) reagent->conditions Reagent Appropriate conditions->start Incorrect Conditions stability Assess Reagent Stability (Moisture, Light Sensitivity) conditions->stability Conditions Correct stability->start Reagent Decomposed mechanism Re-evaluate Reaction Mechanism stability->mechanism Reagents Stable mechanism->start Incorrect Mechanism end Product Formation mechanism->end Mechanism Confirmed

Caption: Decision tree for troubleshooting no product formation.

FAQ 1.2: My yield is consistently low. How can I optimize the reaction?

Answer: Low yields suggest that the reaction is proceeding but is inefficient. Optimization is key.

  • Stoichiometry: The ratio of the trifluoromethylating reagent, substrate, and any catalysts or additives is crucial. Systematically vary the equivalents of the CF₃ source. An excess may be necessary, but too much can lead to side reactions.

  • Catalyst/Initiator Loading: In catalyzed reactions (e.g., photoredox or metal-catalyzed), the catalyst loading can have a significant impact. Both too little and too much catalyst can be detrimental. Screen a range of catalyst concentrations.

  • Addition Rate/Order: The order and rate of reagent addition can be critical, especially for exothermic reactions or when dealing with unstable intermediates. Slow addition of a reagent can sometimes prevent decomposition and side product formation.

  • Reaction Time and Temperature: Monitor the reaction progress over time using techniques like TLC, LC-MS, or ¹⁹F NMR to determine the optimal reaction time. A temperature screen can also identify the sweet spot for product formation versus decomposition.

Table 1: General Optimization Parameters for Trifluoromethylation Reactions
ParameterRange to ExploreRationale
CF₃ Reagent Equiv. 1.1 - 3.0Ensure complete consumption of the starting material.
Catalyst Loading 0.5 - 10 mol%Optimize for efficiency without promoting side reactions.
Temperature -78 °C to 120 °CDependent on the specific reaction mechanism.[7][9]
Reaction Time 1 - 24 hoursMonitor for reaction completion and potential product degradation.

Section 2: Addressing Poor Regioselectivity

Achieving the desired regioselectivity is a common hurdle, particularly with substrates possessing multiple potential reaction sites.

FAQ 2.1: The CF₃ group is adding to the wrong position on my quinazolinone. How can I control the regioselectivity?

Answer: Regioselectivity in trifluoromethylation is governed by the electronic and steric properties of the quinazolinone substrate and the nature of the trifluoromethylating species.

  • Electronic Effects:

    • Electrophilic Trifluoromethylation: The CF₃⁺ equivalent will preferentially attack the most electron-rich position of the quinazolinone ring. Directing groups that are electron-donating (e.g., -OR, -NR₂) will activate the ortho and para positions.

    • Radical Trifluoromethylation: The trifluoromethyl radical (CF₃•) is electrophilic in nature and will typically react at the most nucleophilic site.[8] However, the regioselectivity can be less predictable than in ionic reactions.

  • Steric Hindrance: Bulky substituents on the quinazolinone ring can block access to adjacent positions, favoring trifluoromethylation at less sterically hindered sites.

  • Directed C-H Functionalization: In some cases, a directing group can be used to guide the trifluoromethylation to a specific C-H bond, often with the aid of a transition metal catalyst.

Strategies to Improve Regioselectivity:
  • Modify the Substrate: Introduce or remove directing groups to electronically favor the desired position. For example, a temporary blocking group can be installed to prevent reaction at an undesired site.

  • Change the Reaction Type: If electrophilic trifluoromethylation gives the wrong isomer, consider a radical-based approach, as the selectivity determinants are different.

  • Solvent Effects: The solvent can influence the regioselectivity by solvating intermediates or reagents differently.[8] Experiment with a range of solvents with varying polarities.

Section 3: Managing Side Reactions and Byproducts

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired trifluoromethylated quinazolinone.

FAQ 3.1: I'm observing significant amounts of decomposition of my starting material. What's causing this?

Answer: Starting material decomposition can be caused by harsh reaction conditions or incompatibility with the reagents.

  • Harsh Oxidants/Reductants: Some trifluoromethylation protocols employ strong oxidants (e.g., t-butyl hydroperoxide) or reductants.[6] These can degrade sensitive functional groups on your quinazolinone. Consider milder alternatives if possible.

  • Photoredox Catalyst-Induced Decomposition: While powerful, photoredox catalysis can sometimes lead to substrate degradation if the excited-state catalyst has a redox potential sufficient to oxidize or reduce your starting material in an unproductive pathway.

  • Thermal Instability: High reaction temperatures can lead to decomposition. If your quinazolinone is thermally sensitive, explore lower-temperature methods.

FAQ 3.2: I'm seeing byproducts from the reaction of the trifluoromethylating reagent with the solvent or other additives. How can I prevent this?

Answer: Trifluoromethylating reagents can be highly reactive and may react with components of the reaction mixture other than the intended substrate.

  • Solvent Reactivity: Some solvents can be trifluoromethylated. For example, electron-rich aromatic solvents may compete with your substrate in electrophilic reactions. Choose a more inert solvent if this is suspected.

  • Reaction with Additives: Bases, ligands, or other additives can also be targets for the trifluoromethylating agent. Ensure that all components of your reaction are compatible. For instance, some radical scavengers, if present as impurities, can inhibit the desired reaction.[11]

Mechanistic Overview of Common Trifluoromethylation Pathways

cluster_0 Electrophilic Pathway cluster_1 Radical Pathway a1 Quinazolinone (Nu) a3 Trifluoromethylated Quinazolinone a1->a3 Attack on CF3+ a2 CF3+ Source (e.g., Togni's Reagent) a2->a3 b1 CF3• Source (e.g., Langlois Reagent) b3 CF3• Radical b1->b3 b2 Initiator/Light b2->b3 b5 Radical Adduct b3->b5 b4 Quinazolinone b4->b5 b6 Trifluoromethylated Quinazolinone b5->b6 Oxidation

Caption: Simplified mechanisms for electrophilic and radical trifluoromethylation.

Section 4: Experimental Protocols

This section provides a general, representative protocol for a photoredox-catalyzed trifluoromethylation of a quinazolinone derivative. Note: This is a starting point and will require optimization for specific substrates.

Protocol 4.1: Photocatalytic Trifluoromethylation using CF₃SO₂Cl

Materials:

  • Quinazolinone substrate

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

  • Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst)

  • Base (e.g., an inorganic carbonate or an organic amine)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial)

  • Light source (e.g., blue LEDs or a compact fluorescent lamp)

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the quinazolinone substrate (1.0 equiv), the photoredox catalyst (1-5 mol%), and the base (1.5-2.0 equiv).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add trifluoromethanesulfonyl chloride (1.5-3.0 equiv) via syringe.

  • Place the reaction vial in front of the light source and begin stirring. Ensure the reaction is maintained at the desired temperature (often room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to isolate the trifluoromethylated quinazolinone.

Conclusion

Troubleshooting trifluoromethylation reactions in quinazolinone synthesis requires a systematic approach that considers the interplay between the substrate, the chosen trifluoromethylating reagent, and the reaction conditions. By carefully analyzing the potential points of failure—from reagent stability and reactivity to regioselectivity and side reactions—researchers can effectively optimize their synthetic routes to these valuable compounds. This guide provides a framework for diagnosing and solving common experimental challenges, ultimately facilitating the successful synthesis of trifluoromethylated quinazolinones for applications in drug discovery and development.

References

identifying and minimizing side reactions in 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Low Yield and Incomplete Conversion

Low product yield is one of the most frequently reported issues. This section addresses the common culprits and provides actionable solutions to drive your reaction to completion.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?

Answer: Low yields in this synthesis typically stem from three main areas: inefficient activation of the carboxylic acid, incomplete cyclization, or issues with the starting materials.

  • Inefficient Carboxylic Acid Activation: The initial step often involves the reaction of 2-amino-5-chlorobenzoic acid with a trifluoroacetylating agent, such as trifluoroacetic acid (TFA) or trifluoroacetic anhydride (TFAA). For this to proceed efficiently, the carboxylic acid group of the anthranilic acid must be activated to form a reactive intermediate. If using TFA, a strong dehydrating agent like propylphosphonic anhydride (T3P) is crucial to form the mixed anhydride in situ, which is necessary for the subsequent reaction.[1] Insufficient activation leads to a significant portion of unreacted anthranilic acid.

  • Incomplete Cyclization: The formation of the quinazolinone ring is a critical cyclization step.[2][3] This step is highly dependent on temperature and the removal of water. Suboptimal temperatures may not provide enough energy to overcome the activation barrier for ring closure.[2] Microwave-assisted synthesis has been shown to improve yields by providing efficient and uniform heating, often shortening reaction times.[4][5]

  • Starting Material Quality: Ensure the purity of your 2-amino-5-chlorobenzoic acid. Impurities can interfere with the reaction, potentially deactivating catalysts or participating in side reactions.

Solution Pathway:

  • Verify Reagent Stoichiometry and Quality: Use pure starting materials and ensure accurate molar ratios. When using TFA as the trifluoromethyl source, an excess is not always better; focus on the stoichiometry of the activating agent (e.g., T3P).[1]

  • Optimize Reaction Temperature: If running the reaction under conventional heating, ensure the temperature is maintained consistently. A temperature range of 110-130°C is often effective for quinazolinone synthesis.[6][7] Consider exploring microwave irradiation as an alternative for better energy transfer and potentially higher yields.[5][8]

  • Ensure Anhydrous Conditions: Water can hydrolyze key intermediates and impede the dehydration necessary for cyclization. Use dry solvents and handle hygroscopic reagents under an inert atmosphere.

Question 2: My TLC and LC-MS analyses show a significant amount of the 2-amino-5-chlorobenzamide intermediate, but it's not converting to the final product. What's happening?

Answer: This indicates that the initial acylation of the amine with the trifluoroacetyl group is successful, but the final intramolecular cyclization to form the quinazolinone ring is stalled. This is a classic bottleneck in quinazolinone synthesis.

The mechanism involves the formation of an N-(2-carbamoyl-4-chlorophenyl)-2,2,2-trifluoroacetamide intermediate. The cyclization of this intermediate to the desired product requires the loss of a water molecule, a process that is often the rate-limiting step and requires specific conditions to proceed efficiently.

Troubleshooting Steps:

  • Choice of Dehydrating Agent/Activator: The power of your activating agent is critical. While agents like acetic anhydride are used for simpler quinazolinones, the electron-withdrawing nature of the trifluoromethyl group requires a more potent activator.[9] Using triflic anhydride (Tf₂O) or propylphosphonic anhydride (T3P) can effectively promote this cyclization.[1][10] T3P, for instance, is highly effective as both a coupling and dehydrating agent in a one-pot synthesis from anthranilic acids.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. High-boiling point aprotic polar solvents like DMSO or DMF are commonly used as they can effectively solvate the intermediates and facilitate the reaction at higher temperatures.[2][6]

  • Catalysis: While often performed under thermal conditions, some quinazolinone syntheses benefit from acid or base catalysis to promote the cyclization step. A small amount of a Brønsted acid like p-toluenesulfonic acid can sometimes facilitate the dehydration.[11]

Section 2: Identifying and Minimizing Key Side Reactions

Understanding potential side products is crucial for developing a robust purification strategy and optimizing reaction conditions to favor the desired product.

Question 3: I've isolated my main product, but I have a persistent impurity with a lower molecular weight. What is the likely identity of this side product?

Answer: A very common side product in this type of synthesis is the corresponding 6-chloro-2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one .

This intermediate is formed by the intramolecular cyclization between the activated carboxylic acid and the trifluoroacetamide group before the intended reaction with an external nitrogen source (if one is used) or before the correct rearrangement and cyclization to the quinazolinone.[5][12] Its formation is particularly favored if the reaction is not heated sufficiently after the initial acylation or if there's a delay in the step that incorporates the N3 nitrogen of the quinazolinone ring.

dot

Caption: Reaction pathway showing the formation of the desired product and the key benzoxazinone side product.

Minimization Strategy: The most effective way to minimize the formation of the benzoxazinone is to use a one-pot synthesis protocol where the cyclization conditions are established from the outset. For instance, in the method described by Tortoioli et al., the anthranilic acid, TFA, and T3P are reacted, followed by the addition of an amine (or ammonia source) in a sequential cascade, which drives the reaction towards the quinazolinone product.[1] This avoids the isolation of the potentially problematic benzoxazinone intermediate.

Question 4: My mass spectrum shows a peak corresponding to a dimer of my starting material. Why does this happen and how can I prevent it?

Answer: The formation of a dimer, specifically 2-(4-chloro-2-carboxyanilino)benzoic acid or a cyclized derivative, can occur through the self-condensation of two molecules of 2-amino-5-chlorobenzoic acid.[4] This side reaction is typically promoted by very high temperatures or the presence of certain catalysts that can facilitate intermolecular amide bond formation.

Prevention:

  • Controlled Temperature: Avoid excessive heating. While high temperatures are needed for cyclization, runaway temperatures can promote intermolecular side reactions.

  • Stoichiometry: Ensure the trifluoroacetylating agent is present in a sufficient amount to quickly acylate the amine group of the anthranilic acid. This effectively protects the amine from acting as a nucleophile towards another molecule of anthranilic acid.

  • Order of Addition: Add the activating agent (e.g., T3P) to the mixture of anthranilic acid and TFA. This promotes the formation of the desired active species before self-condensation can occur.

Section 3: Experimental Protocols and Optimization

This section provides a validated starting protocol and a data-driven guide to optimization.

Protocol 1: Optimized One-Pot Synthesis

This protocol is adapted from a robust method utilizing TFA as the trifluoromethyl source and T3P as the activating/dehydrating agent.[1]

Materials:

  • 2-Amino-5-chlorobenzoic acid

  • Trifluoroacetic acid (TFA)

  • Propylphosphonic anhydride (T3P), 50% solution in ethyl acetate

  • Ammonium hydroxide (or other amine source)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-chlorobenzoic acid (1.0 eq).

  • Add ethyl acetate as the solvent (approx. 5-10 mL per gram of starting material).

  • Add trifluoroacetic acid (1.1 eq) to the suspension and stir for 10 minutes at room temperature.

  • Slowly add the T3P solution (2.5 eq) dropwise, keeping the internal temperature below 40°C. An ice bath may be necessary.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the intermediate by TLC or LC-MS.

  • Once the formation of the activated species is complete, add your nitrogen source. For the parent compound, slowly add concentrated ammonium hydroxide (2.0 eq).

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 1: Parameter Optimization Guide
ParameterStandard ConditionVariation for OptimizationExpected Outcome of Variation
Temperature 60-70°CIncrease to 80-100°CMay increase reaction rate but could also promote side reactions.
T3P Equivalents 2.5 eqDecrease to 2.0 eq or increase to 3.0 eqLower equivalents may lead to incomplete conversion; higher may be unnecessary.
Solvent Ethyl AcetateToluene, AcetonitrileHigher boiling solvents may improve cyclization efficiency.
Reaction Time 4-6 hours2-12 hoursOptimize based on TLC/LC-MS monitoring to avoid product degradation.

Section 4: Frequently Asked Questions (FAQs)

dot

troubleshooting_flowchart start Problem Identified: Low Yield / Impurities check_conversion Is the conversion of starting material low? start->check_conversion check_side_product Is a major side product observed (e.g., benzoxazinone)? check_conversion->check_side_product No sol_temp ACTION: Increase Reaction Temperature (e.g., to 80°C) check_conversion->sol_temp Yes sol_reagent ACTION: Verify Purity/Stoichiometry of Activating Agent (T3P) check_conversion->sol_reagent Yes sol_solvent ACTION: Switch to Higher Boiling Solvent (e.g., Toluene) check_conversion->sol_solvent Yes sol_one_pot ACTION: Ensure One-Pot Protocol is followed strictly check_side_product->sol_one_pot Yes sol_order ACTION: Check Order of Addition (Activate acid before heating) check_side_product->sol_order Yes

Caption: A troubleshooting workflow for common synthesis issues.

Question 5: What is the specific role of trifluoroacetic anhydride (TFAA) and why is it sometimes used instead of TFA?

Answer: Trifluoroacetic anhydride (TFAA) is the anhydride of trifluoroacetic acid and is a much more powerful trifluoroacetylating agent.[9] It can react directly with the 2-amino-5-chlorobenzoic acid without needing an additional activating agent like T3P. It serves a dual purpose: it provides the trifluoromethyl group and simultaneously acts as a potent dehydrating agent, driving the cyclization to form the benzoxazinone intermediate, which can then be converted to the quinazolinone.[9] While highly effective, TFAA is more expensive and highly reactive, requiring careful handling. The use of TFA with T3P is often a more cost-effective and controllable alternative.[1]

Question 6: Beyond TLC and LC-MS, what are the definitive analytical techniques for characterizing the final product and its impurities?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the overall structure. You should see characteristic aromatic signals for the quinazolinone core and the absence of the broad carboxylic acid and amine protons from the starting material. ¹⁹F NMR is invaluable for confirming the presence and purity of the -CF₃ group, which will appear as a singlet. ¹³C NMR will confirm the carbon skeleton.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the amide in the quinazolinone ring (typically around 1680-1700 cm⁻¹) and the disappearance of the carboxylic acid C=O stretch from the starting material.

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass, allowing you to confirm the elemental composition of your product and confidently identify any impurities.

References

stability issues of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information based on the chemical principles of the quinazolinone scaffold and data from related analogues to provide both practical solutions and the underlying scientific rationale.

Troubleshooting Guide: Solution-Based Stability Issues

This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Compound Precipitates from Solution During Storage or Upon Dilution into Aqueous Media

Plausible Causes: This is the most common issue encountered with quinazolinone derivatives. These compounds often exhibit low aqueous solubility and can be classified as BCS Class II agents (low solubility, high permeability).[1] Precipitation can be triggered by several factors:

  • Temperature-Dependent Solubility: The compound's solubility in organic solvents like DMSO can decrease significantly at lower temperatures (e.g., 4°C or -20°C).[1]

  • Solvent Shift: Diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous buffer for an assay changes the solvent environment dramatically, causing the compound to crash out if its aqueous solubility limit is exceeded.

  • pH-Dependent Solubility: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms.[1] At neutral or alkaline pH, the molecule is uncharged and less soluble in water. At acidic pH, it can become protonated and more soluble.

Troubleshooting Protocol & Solutions:

  • Confirm Redissolution of Stock: If storing DMSO stock solutions at -20°C or -80°C, always bring the vial to room temperature and vortex thoroughly to ensure any precipitate has fully redissolved before making dilutions.[1]

  • Optimize Dilution Strategy:

    • Method: Perform serial dilutions. Instead of a single large dilution, dilute the stock in smaller steps, first into a mix of organic solvent and aqueous buffer, before the final dilution into the purely aqueous medium.

    • Rationale: This gradual change in solvent polarity can prevent the sudden precipitation of the compound.

  • Leverage pH to Enhance Solubility:

    • Method: For assays that can tolerate it, consider using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5). The solubility of quinazolinone-based compounds, which are often weak bases, increases at lower pH where they become ionized.[1]

    • Caution: Ensure the pH change does not negatively impact your assay's biological components or the compound's stability over the experiment's duration.

  • Employ Solubility Enhancers:

    • Method: Introduce co-solvents (e.g., ethanol, PEG-400) or complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) into your final aqueous solution.[1]

    • Rationale: These agents can form complexes with the compound, effectively increasing its apparent aqueous solubility.

Issue 2: Inconsistent Assay Results or Loss of Compound Potency Over Time

Plausible Causes: Inconsistent results often point to chemical degradation of the compound in the assay medium. The quinazolinone ring, while generally stable, can degrade under certain conditions.[2][3]

  • Hydrolytic Degradation: The lactam bond in the quinazolinone ring is susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[2][4][5] This opens the pyrimidine ring and renders the molecule inactive.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation in aromatic heterocyclic systems.[4]

  • Oxidative Degradation: While the core is relatively stable to oxidation, reactive oxygen species in media or the presence of certain additives could potentially cause degradation.[2]

Troubleshooting Protocol & Solutions:

  • Perform a Forced Degradation Study: To understand the compound's liabilities, it is essential to perform a forced degradation (stress testing) study. This will identify the conditions under which the compound degrades and help develop a stability-indicating analytical method.[6][7]

  • Develop a Stability-Indicating HPLC Method:

    • Objective: The goal is to develop an HPLC method that can separate the intact parent compound from all potential degradation products.

    • Workflow:

      • Subject the compound to stress conditions as outlined in the table below.

      • Analyze the stressed samples by HPLC, optimizing the mobile phase, gradient, and column to achieve baseline separation between the parent peak and any new peaks that appear.

      • A photodiode array (PDA) detector is crucial for comparing the UV spectra of the peaks to confirm they are not the parent compound.

  • Control Environmental Factors:

    • pH: Ensure the pH of your assay buffer is within a stable range for the compound, avoiding strongly acidic or basic conditions. Quinazolinones are generally stable in cold, dilute acidic and alkaline solutions but can be destroyed if boiled.[2][5]

    • Light: Protect solutions from direct light by using amber vials or covering containers with aluminum foil.[3] This is a critical and often overlooked variable.

    • Temperature: Prepare solutions fresh and, if they must be stored, keep them at recommended temperatures (see FAQ section) for a validated period. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of instability for this compound in solution?

The stability of this molecule is governed by its quinazolinone core and its substituents. The primary concerns are:

  • Hydrolysis: The lactam ring in the quinazolinone structure can undergo hydrolysis, particularly at extreme pH values (e.g., < pH 2 or > pH 10) and elevated temperatures. Studies on similar quinazoline derivatives show significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at 80°C.[4]

  • Photostability: Aromatic heterocycles are often susceptible to photodegradation. Exposure to high-intensity light or UV sources can lead to the formation of a cluster of degradation products.[4]

  • Solubility-Related Instability: As detailed in the troubleshooting guide, poor solubility in aqueous buffers is a major practical issue that can be mistaken for chemical instability. The compound precipitating out of solution is a physical instability that leads to a lower effective concentration.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term integrity, follow these storage guidelines based on best practices for related compounds.[3]

FormStorage TemperatureRecommended DurationNotes
Solid Powder -20°C≥ 3 yearsStore in a tightly sealed container, protected from light and moisture.
In Solvent (e.g., DMSO) -80°C≤ 6 monthsUse anhydrous, high-quality DMSO.[1] Aliquot to avoid freeze-thaw cycles. Before use, warm to room temperature and vortex to ensure complete dissolution.
Q3: How do the chloro- and trifluoromethyl- substituents affect stability?
  • 6-Chloro Group: Halogen substitutions on the benzene ring of the quinazolinone scaffold are common in bioactive molecules.[8] The electron-withdrawing nature of chlorine can influence the electron density of the ring system, potentially affecting its susceptibility to certain reactions, but it does not fundamentally alter the primary degradation pathways like hydrolysis.

  • 2-(Trifluoromethyl) Group: The -CF3 group is a strong electron-withdrawing group known to enhance the metabolic stability and resistance to enzymatic degradation of many drug molecules.[9] This increased chemical robustness can make the molecule less susceptible to certain oxidative degradation pathways.

Q4: Can you provide a general protocol for a forced degradation study?

A forced degradation study is essential for identifying degradation pathways and developing a stability-indicating method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress Condition Reagent/Method Typical Conditions Notes
Acid Hydrolysis 0.1 M - 1 M HCl Room temp to 60°C Neutralize sample with NaOH before HPLC analysis.[11]
Base Hydrolysis 0.1 M - 1 M NaOH Room temp to 60°C Neutralize sample with HCl before HPLC analysis.[11]
Oxidation 3% - 30% H₂O₂ Room temperature Protect from light during the study.
Thermal Degradation Dry Heat (Solid) 80°C - 100°C Monitor for changes in physical appearance (color, melting).

| Photodegradation | ICH Option 1 or 2 | Overall illumination ≥ 1.2 million lux-hours; UV energy ≥ 200 watt-hours/m² | Expose both solid and solution samples. Include a dark control.[3] |

Visualized Workflows and Pathways

Forced Degradation Experimental Workflow

The following diagram outlines the logical steps for conducting a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Compound API Solution (e.g., 1 mg/mL) Stress Stress Conditions (Acid, Base, H2O2, Heat, Light) Compound->Stress Control Control Samples (Unstressed, Dark) Compound->Control Neutralize Neutralize/Quench (if applicable) Stress->Neutralize HPLC HPLC-PDA Analysis Control->HPLC Neutralize->HPLC MassBalance Assess Mass Balance (% Parent + % Degradants ≈ 100%) HPLC->MassBalance Identify Identify Degradation Products (LC-MS) MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway Method Confirm Stability-Indicating Nature of HPLC Method Pathway->Method

Caption: Workflow for a forced degradation study.

Hypothesized Hydrolytic Degradation Pathway

Based on the known chemistry of the 4(3H)-quinazolinone scaffold, the primary hydrolytic degradation pathway involves the opening of the lactam ring.

Caption: Potential hydrolysis of the quinazolinone ring.

References

overcoming poor solubility of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: January 2026

A-GS-TSC-24-01 | Lead Application Scientist: Dr. Evelyn Reed

Overcoming Assay Complications with 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for working with the poorly soluble compound This compound (CAS: 35982-55-9) . Our goal is to equip you with the expertise to overcome solubility hurdles and ensure the integrity of your experimental data.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of biological activities.[1] However, the very features that often contribute to high target affinity, such as aromatic rings and hydrogen bonding capabilities, frequently result in poor aqueous solubility. This can lead to significant challenges in obtaining reliable and reproducible data in biological assays.

This document is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the lab, from initial stock solution preparation to final assay execution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving the initial powder of this compound. What is the recommended starting procedure?

A1: Initial Solubilization Challenges

This is the most common issue encountered with this class of compounds. The flat, rigid structure of the quinazolinone core, combined with the hydrophobic trifluoromethyl and chloro- groups, leads to high crystal lattice energy, making it resistant to dissolution.

Core Recommendation: The primary solvent for initial solubilization should be 100% anhydrous Dimethyl Sulfoxide (DMSO).

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of disrupting the intermolecular forces holding the crystal lattice together. For many quinazolinone derivatives, it is the solvent of choice for creating high-concentration stock solutions.[2][3]

Troubleshooting Protocol:

  • Use Anhydrous DMSO: Water in DMSO can significantly reduce its solvating power for hydrophobic compounds. Always use fresh, high-purity, anhydrous DMSO.[4]

  • Increase Solvent Volume: Do not try to make an overly concentrated stock solution initially. Start with a larger volume of DMSO than you might typically use.

  • Apply Gentle Energy: If the compound remains insoluble at room temperature, gentle warming and sonication are highly effective.

    • Warming: Place the vial in a water bath set to 30-40°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

    • Ultrasonication: Use a bath sonicator to apply mechanical energy, which helps to break apart solid aggregates and accelerate dissolution.[4]

  • Vortex Thoroughly: After warming or sonicating, vortex the solution vigorously for 1-2 minutes to ensure homogeneity.

If solubility is still an issue, a different primary solvent may be required, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), but their compatibility with your specific assay must be verified.

Q2: My DMSO stock solution is clear at room temperature, but a precipitate forms when I store it at -20°C. How can I prevent this?

A2: Temperature-Dependent Solubility

This phenomenon occurs because the solubility of the compound in DMSO is temperature-dependent.[4] As the temperature drops, the solvating capacity of DMSO decreases, and the compound crashes out of solution.

Best Practices for Storage:

  • Room Temperature Storage: If the compound's stability data permits, storing the 100% DMSO stock solution at room temperature is the simplest solution.[4] Most quinazolinone compounds are stable in anhydrous DMSO for extended periods under these conditions.

  • Pre-Assay Re-dissolution: If refrigeration is mandatory for stability, you must ensure the compound is fully re-dissolved before use. Before taking an aliquot, warm the entire stock vial to room temperature (or 37°C) and vortex vigorously until no solid material is visible. Failure to do this is a major source of assay variability.

Q3: When I dilute my DMSO stock into my aqueous assay buffer, the solution turns cloudy, or I see visible precipitate. What's happening and how do I fix it?

A3: Aqueous Buffer Precipitation

This is a classic sign of a compound exceeding its solubility limit in the final assay buffer. Even a small percentage of DMSO (typically 0.1% to 1%) may not be sufficient to keep a highly hydrophobic compound in solution. The compound molecules, once forced out of the favorable DMSO environment, aggregate and precipitate in the aqueous medium.

This is the most critical solubility issue to address, as precipitated compound is not available to interact with the biological target, leading to a dramatic underestimation of potency (e.g., artificially high IC50 values).

Below is a decision-making workflow and a summary table of solubilization strategies.

References

Technical Support Center: Addressing Cytotoxicity of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one in Control Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro experiments. Quinazolinone derivatives are a significant class of heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Specifically, 4(3H)-quinazolinones are a common scaffold in drug development due to their ability to interact with various biological targets.[1]

However, like many small molecules, off-target cytotoxicity in control cell lines can be a significant hurdle in accurately assessing the compound's specific effects. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate and mitigate unexpected cytotoxicity in your control cells, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected baseline cytotoxicity of this compound in common control cell lines?

A1: The baseline cytotoxicity can vary significantly depending on the cell line, its metabolic activity, and proliferation rate. While specific data for this exact compound is not extensively published, related quinazolinone derivatives have shown a wide range of IC50 values against various cell lines.[4][5] It is crucial to establish a baseline for your specific control cell line by performing a dose-response curve.

Q2: My vehicle control (e.g., DMSO) is showing cytotoxicity. What should I do?

A2: This is a common issue. Ensure the final concentration of your solvent is at a non-toxic level, typically below 0.5% v/v.[6] Always run a vehicle-only control to determine the solvent's effect on cell viability. If toxicity persists, consider using a different, less toxic solvent or reducing the final concentration.

Q3: Could the observed cytotoxicity be due to impurities in my compound stock?

A3: Absolutely. Impurities from the synthesis of this compound can be highly cytotoxic.[6] It is essential to verify the purity of your compound, ideally through methods like HPLC or LC-MS, before starting your experiments.

Q4: How does cell passage number affect cytotoxicity results?

A4: High passage numbers can lead to genetic drift and altered cellular phenotypes, making cells more susceptible to chemical-induced stress.[7] It is best practice to use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[7]

Q5: Can media components interfere with the cytotoxicity assay?

A5: Yes, components in the cell culture medium, such as phenol red or high concentrations of certain substances, can interfere with colorimetric or fluorometric assays, leading to high background signals or quenching of fluorescence.[7][8][9] It is advisable to run a "media only" control to check for interference.[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to unexpected cytotoxicity of this compound in control cells.

Problem 1: Higher-than-Expected Cytotoxicity in Control Cells

Potential Causes & Step-by-Step Solutions

Potential Cause Diagnostic Step Proposed Solution
Compound Concentration Too High Perform a comprehensive dose-response curve (e.g., 10-point, 3-fold serial dilution) to accurately determine the IC50 value in your specific control cell line.Based on the IC50, select a non-toxic concentration range for your subsequent experiments.
Solvent Toxicity Run a vehicle control with the same final solvent concentration used for the compound.Ensure the final solvent (e.g., DMSO) concentration is <0.5% v/v. If toxicity is still observed, consider alternative solvents or reducing the concentration further.[6]
Incorrect Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to assess the time-dependency of the cytotoxic effect.[9]Shorten the incubation period if cytotoxicity is time-dependent and not relevant to the primary experimental endpoint.
Poor Cell Health or Suboptimal Density Examine cells under a microscope for normal morphology before and during the experiment. Ensure cells are seeded at an optimal density and are not over-confluent.[6][7]Use healthy, low-passage cells and optimize seeding density to avoid stressing the cells, which can increase their sensitivity to the compound.[7]
Compound Degradation/Instability Prepare fresh dilutions of the compound for each experiment from a new aliquot. Avoid repeated freeze-thaw cycles.[7]Store stock solutions in small, single-use aliquots at -20°C or -80°C, protected from light.[7]

Experimental Workflow for Diagnosing High Cytotoxicity

start High Cytotoxicity Observed check_purity Verify Compound Purity (HPLC/LC-MS) start->check_purity dose_response Perform Dose-Response Curve check_purity->dose_response If Pure vehicle_control Run Vehicle Control (<0.5% DMSO) dose_response->vehicle_control time_course Conduct Time-Course Experiment vehicle_control->time_course cell_health Check Cell Health & Density time_course->cell_health optimize_params Optimize Experimental Parameters cell_health->optimize_params proceed Proceed with Experiment optimize_params->proceed

Caption: Troubleshooting workflow for high cytotoxicity.

Problem 2: Inconsistent Cytotoxicity Results Between Experiments

Potential Causes & Step-by-Step Solutions

Potential Cause Diagnostic Step Proposed Solution
Variability in Cell Seeding Review cell counting and seeding procedures. Check for cell clumping.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and consider using the inner wells of the plate to avoid "edge effects".[7]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.Standardize pipetting techniques across all experiments.
Compound Degradation Prepare fresh dilutions for each experiment from a new aliquot.Aliquot stock solutions into single-use volumes to prevent repeated freeze-thaw cycles.[7]
Inconsistent Cell Passage Number Maintain a detailed log of cell passage numbers for each experiment.Use cells within a narrow and consistent passage number range for all related experiments.[7]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination.If present, discard the contaminated cell stock and start with a fresh, certified mycoplasma-free vial.

Potential Mechanisms of Off-Target Cytotoxicity

While the specific off-target effects of this compound are not extensively documented, the quinazolinone scaffold is known to interact with a variety of cellular targets, which could contribute to cytotoxicity in control cells.

  • Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of various kinases, such as EGFR, VEGFR, and PI3K, which are crucial for cell survival and proliferation even in non-cancerous cells.[4][10][11]

  • Induction of Apoptosis: Some quinazolinone compounds can induce apoptosis through the activation of caspase cascades.[12]

  • Cell Cycle Arrest: Certain derivatives can cause cell cycle arrest, which, if prolonged, can lead to cell death.[10][13]

Potential Signaling Pathway Involvement

compound Quinazolinone Derivative kinase Off-Target Kinase (e.g., PI3K, EGFR) compound->kinase Inhibition downstream Downstream Signaling (e.g., Akt, MAPK) kinase->downstream Blocks Activation proliferation Decreased Proliferation downstream->proliferation Impacts survival Decreased Survival downstream->survival Impacts cytotoxicity Observed Cytotoxicity proliferation->cytotoxicity apoptosis Induction of Apoptosis survival->apoptosis apoptosis->cytotoxicity

Caption: Potential off-target signaling pathway.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Control cells in culture

  • This compound

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add the diluted compound and vehicle controls to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.[7]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well cell culture plates

  • Control cells in culture

  • This compound

  • Vehicle (e.g., DMSO)

  • LDH assay kit (containing LDH detection reagent)

  • Lysis solution (for positive control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Prepare Controls: Include a "no cell" background control and a "maximum LDH release" positive control by adding lysis solution to designated wells.[9]

  • Sample Collection: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH detection reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength.

  • Data Analysis: Correct for background by subtracting the "no cell" control from all sample readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[8]

References

Technical Support Center: Refining Analytical Methods for Impure 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the analysis of impure samples of this compound. Our goal is to equip you with the expertise to refine your analytical methods, ensuring data integrity and accelerating your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: Impurities often originate from unreacted starting materials or byproducts of the synthesis process.[1] Common starting materials for quinazolinone synthesis include anthranilic acid derivatives.[2][3][4] Therefore, you might encounter residual 2-amino-5-chlorobenzoic acid or related compounds. Byproducts can also form during the cyclization step of the synthesis.[1]

Q2: My HPLC chromatogram shows significant peak tailing for the main compound. What is the primary cause and how can I fix it?

A2: Peak tailing for quinazolinone compounds, which are often basic, is typically due to interactions between the basic nitrogen groups of your analyte and acidic residual silanol groups on silica-based HPLC columns.[5] To mitigate this, consider lowering the mobile phase pH to between 2.5 and 3.5. This protonates the analyte and minimizes secondary interactions with the stationary phase.[5] Using an end-capped or a base-deactivated column is also a highly effective solution.[5]

Q3: I'm observing inconsistent retention times in my HPLC analysis. What are the likely culprits?

A3: Fluctuating retention times can stem from several factors, including insufficient column equilibration, variations in column temperature, or minor inconsistencies in the mobile phase composition.[5] It is crucial to ensure your column is thoroughly equilibrated before each run. Employing a column oven will maintain a stable temperature. Precise and consistent preparation of your mobile phase is also essential.[5]

Q4: I am struggling to achieve good resolution between my main peak and a closely eluting impurity. What steps can I take?

A4: Optimizing the mobile phase is often the key to improving poor resolution.[5] Subtle adjustments to the pH or the organic solvent ratio in your mobile phase can significantly impact selectivity and enhance the separation of peaks that are close together.[5]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting common issues with specific analytical techniques used for this compound.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Persistent Peak Tailing Despite pH Adjustment

If you've adjusted the mobile phase pH and are still observing peak tailing, the issue may be related to other factors. Here’s a systematic approach to further troubleshoot:

Troubleshooting Workflow for HPLC Peak Tailing

start Persistent Peak Tailing Observed check_column Evaluate Column Chemistry start->check_column check_sample Assess Sample Overload check_column->check_sample If already using an appropriate column solution1 Switch to an End-Capped or Base-Deactivated Column check_column->solution1 If using a standard silica column check_extracolumn Investigate Extra-Column Volume check_sample->check_extracolumn If dilution has no effect solution2 Dilute Sample and Re-inject check_sample->solution2 If peak shape improves upon dilution solution3 Minimize Tubing Length and Diameter check_extracolumn->solution3 start Ambiguous NMR Signal Assignment run_19F Acquire a ¹⁹F NMR Spectrum start->run_19F run_2D Perform 2D NMR Experiments (HSQC, HMBC) run_19F->run_2D decouple Utilize ¹⁹F Decoupling run_2D->decouple solution Correlate ¹H, ¹³C, and ¹⁹F Signals for Unambiguous Assignment decouple->solution molecule This compound isotope1 Contains ³⁵Cl Isotope (~75.8% Abundance) molecule->isotope1 isotope2 Contains ³⁷Cl Isotope (~24.2% Abundance) molecule->isotope2 ms_peak1 Molecular Ion Peak (M+) isotope1->ms_peak1 ms_peak2 Molecular Ion Peak (M+2) isotope2->ms_peak2 ratio Intensity Ratio ≈ 3:1 ms_peak1->ratio ms_peak2->ratio

References

Validation & Comparative

A Researcher's Guide to Validating the Anticancer Activity of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial validation of the anticancer potential of the novel compound, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one. Quinazolinone scaffolds are prevalent in both natural products and synthetic molecules, exhibiting a wide array of biological activities, including potent antitumor effects.[1][2] Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily targeting protein kinases.[3][4] The structural features of this compound—specifically the electron-withdrawing chloro and trifluoromethyl groups—suggest it may possess unique pharmacological properties worthy of investigation.

This document is designed for researchers in drug discovery and oncology, offering detailed experimental protocols and the scientific rationale behind them. We will proceed from foundational in vitro cytotoxicity assays to outlining a robust in vivo xenograft model, providing a complete roadmap for a preliminary assessment of this compound's therapeutic promise.

Part 1: Hypothesized Mechanism of Action and Key Cellular Targets

The quinazolinone core is known to interact with several key oncogenic pathways.[5][6] Given its structure, this compound could potentially exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): The 4-anilinoquinazoline scaffold is a classic pharmacophore for ATP-competitive inhibition of RTKs like the Epidermal Growth Factor Receptor (EGFR).[7] Mutations and overexpression of EGFR are common drivers in non-small cell lung cancer (NSCLC) and other malignancies.[8][9]

  • Disruption of Microtubule Dynamics: Certain quinazolinone derivatives have been shown to interfere with tubulin polymerization, leading to mitotic arrest and apoptosis.[1][10] This mechanism is shared by established chemotherapeutics like paclitaxel.

  • Induction of Cell Cycle Arrest and Apoptosis: Regardless of the primary target, a successful anticancer agent must ultimately induce cell death or halt proliferation.[1] Quinazolinones have been documented to cause cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5][11]

Based on these precedents, a primary avenue of investigation should be the compound's effect on the PI3K/AKT signaling pathway, a critical downstream effector of many RTKs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhib Inhibition of Apoptosis AKT->Apoptosis_Inhib Gene_Transcription Gene Transcription AKT->Gene_Transcription Proliferation Cell Proliferation & Growth mTOR->Proliferation Test_Compound 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Test_Compound->EGFR Hypothesized Inhibition

Figure 1: Hypothesized inhibition of the EGFR-PI3K-AKT signaling pathway.

Part 2: In Vitro Validation Workflow: A Step-by-Step Guide

Initial validation of anticancer activity relies on a series of well-established in vitro assays.[12][13] These assays provide fundamental data on cytotoxicity, the mechanism of cell death, and effects on cell proliferation.[14][15]

Foundational Experiment: Determining Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Its primary output is the IC50 value, the concentration of a drug that inhibits cell growth by 50%.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding:

    • Culture cancer cell lines of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[16]

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase at the time of drug exposure.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations.

    • Incubate for 48-72 hours.

    • Rationale: A 48-72 hour exposure is standard for assessing the effects of compounds that may act at different phases of the cell cycle.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Rationale: This step directly measures mitochondrial metabolic activity, which is correlated with cell viability.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Comparative Data Analysis

The potency of your test compound should be benchmarked against established anticancer agents. The table below provides a template for organizing your experimental data alongside published values for standard-of-care drugs.

CompoundTarget/MechanismA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)Source
This compound To be determinedExperimental DataExperimental DataExperimental DataYour Lab
Gefitinib EGFR Inhibitor~15.0 - 25.0>108.8[7][8]
Paclitaxel Tubulin Stabilizer0.64 ± 0.035~0.003 - 0.01~0.004[11]
Doxorubicin Topoisomerase II Inhibitor0.52 ± 0.2~0.05 - 0.5~0.06[11]

Note: Published IC50 values can vary based on experimental conditions (e.g., cell density, incubation time).

Part 3: In Vivo Efficacy Assessment: A Subcutaneous Xenograft Model

Positive in vitro results should be followed by in vivo validation to assess a compound's efficacy within a complex biological system.[17] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[18]

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A 1. Cell Culture (e.g., A549 cells) B 2. Cell Implantation Subcutaneous injection into flank of nude mice A->B C 3. Tumor Growth Monitoring Calipers to measure volume B->C D 4. Randomization Tumors reach ~100-150 mm³ C->D E 5. Treatment Initiation - Vehicle Control (e.g., saline, DMSO) - Test Compound (i.p., p.o.) - Positive Control (e.g., Paclitaxel) D->E F 6. Continuous Monitoring Tumor volume & body weight (2-3 times/week) E->F G 7. Endpoint Reached (e.g., 21-28 days or tumor volume limit) F->G H 8. Tissue Collection Tumors, major organs G->H I 9. Analysis - Tumor Growth Inhibition (TGI) - Immunohistochemistry (IHC) - Toxicity Assessment H->I

Figure 2: Workflow for an in vivo subcutaneous xenograft study.

Experimental Protocol Outline: Subcutaneous Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of human tumor cells.[18]

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.[19]

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at various doses)

    • Positive Control (a clinically relevant drug)

  • Dosing and Observation: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). Monitor tumor volume and animal body weight throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage. Tissues can be collected for further analysis, such as histology and biomarker assessment.

This structured approach, from in vitro screening to in vivo efficacy models, provides a robust and scientifically sound pathway for validating the anticancer potential of this compound. The data generated will be crucial for making informed decisions about the future development of this promising compound.

References

A Comparative Analysis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one and Other Biologically Active Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative study of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, a halogenated derivative, with other prominent quinazolinones. We will delve into their synthesis, anticancer, and anticonvulsant properties, supported by experimental data and mechanistic insights.

The Quinazolinone Core: A Privileged Scaffold

The 4(3H)-quinazolinone ring system is a recurring motif in both natural products and synthetic bioactive molecules. Its rigid, bicyclic structure provides a versatile framework for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties. This has led to the development of quinazolinone-based drugs with applications ranging from anticancer and anticonvulsant to antimicrobial and anti-inflammatory therapies.[1][2]

Focus Compound: this compound

While specific experimental data for this compound is not extensively available in the public domain, its structure suggests potential for significant biological activity. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 2-position is strategic. Halogenation, particularly chlorination, at the 6- and 7-positions of the quinazolinone ring has been associated with enhanced anticancer activity.[3] The electron-withdrawing nature of the trifluoromethyl group can influence the compound's electronic properties and its interactions with biological targets.

Comparative Analysis: Anticancer Activity

Quinazolinones have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and tubulin.[1]

Targeting the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation.[4][5][6][7][8] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. Several quinazolinone derivatives are potent EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain's binding site.[9]

Featured Comparators: Gefitinib and Erlotinib

Gefitinib and Erlotinib are FDA-approved quinazolinone-based EGFR inhibitors used in the treatment of non-small cell lung cancer.[9][10][11][12][13] Their structures share the core quinazolinone scaffold but differ in the substitutions on the 4-anilino moiety and the quinazoline ring.

CompoundStructureTargetIC50 (in cell-free assays)
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineEGFR33 nM[10][14]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR2 nM[15]

The high potency of these compounds underscores the importance of the quinazolinone core in targeting the EGFR kinase domain. The 6-chloro substitution in our focus compound, this compound, is a feature shared with other potent anticancer quinazolines, suggesting it may also exhibit EGFR inhibitory activity.

EGFR Signaling Pathway

Tubulin_Dynamics cluster_0 Polymerization cluster_1 Depolymerization GTP_Tubulin GTP-Tubulin Dimers Protofilament Protofilament Formation GTP_Tubulin->Protofilament Microtubule Microtubule Protofilament->Microtubule GDP_Tubulin GDP-Tubulin Dimers Microtubule->GDP_Tubulin GTP Hydrolysis Quinazolinone Tubulin Polymerization Inhibitors Quinazolinone->GTP_Tubulin Synthesis_Workflow Start Substituted Anthranilamide Reaction Condensation/ Cyclization Start->Reaction Reagent Aldehyde/ Anhydride Reagent->Reaction Product Quinazolinone Derivative Reaction->Product

References

A Comparative Analysis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one and its Non-Fluorinated Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazolinone core is a bicyclic aromatic structure composed of fused benzene and pyrimidine rings. In the landscape of medicinal chemistry, it is widely recognized as a "privileged scaffold" due to its presence in numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives of quinazolin-4(3H)-one, in particular, have been extensively explored, yielding compounds with potent anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4][5]

The biological activity of a quinazolinone derivative is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one , a doubly substituted analog, with its non-fluorinated and non-chlorinated counterparts. By dissecting the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a clear, data-supported understanding of how specific substitutions—namely the 6-chloro and 2-trifluoromethyl groups—modulate the compound's performance.

The Strategic Advantage of Fluorination in Drug Design

Before delving into the specific comparison, it is crucial to understand the foundational role of fluorine in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate is a well-established strategy to enhance its pharmacological profile.[6][7] Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, often leading to an increased drug half-life.[7][8]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, affecting the molecule's ionization state, solubility, and permeability at physiological pH.[8]

  • Increased Binding Affinity: The substitution of hydrogen with fluorine can alter the electronic distribution of a molecule, potentially leading to more favorable interactions—such as hydrogen bonds or dipole-dipole interactions—with the target protein.[6][7]

The trifluoromethyl (-CF3) group, in particular, is a powerful modulator, combining the effects of fluorine with significant steric bulk and high lipophilicity.

Structure-Activity Relationship (SAR) Dissection

To understand the activity of this compound, we must analyze the contribution of each key substituent in relation to the core scaffold.

The 2-(Trifluoromethyl) Group: A Potent Activity Enhancer

The substitution at the 2-position of the quinazolinone ring is critical for modulating biological activity. Studies have shown that introducing a trifluoromethyl (-CF3) group at this position can lead to a significant enhancement in potency. For instance, in the development of novel fungicides, a series of quinazolinone derivatives demonstrated that the presence of a -CF3 group at the 2-position resulted in most of the target compounds exhibiting potent activity against several phytopathogenic fungi.[9] This potentiation can be attributed to the strong electron-withdrawing nature of the -CF3 group, which can influence the overall electronic character of the heterocyclic ring system and enhance interactions with biological targets.

The 6-Chloro Group: Fine-Tuning the Aromatic System

Halogenation of the benzene ring of the quinazolinone scaffold is a common strategy for optimizing activity. Halogen substituents like chlorine or fluorine at the 6- or 7-position have been shown to significantly enhance the anti-inflammatory properties of quinazolinones by inhibiting the expression of genes like cyclooxygenase-2 (COX-2).[3] Specifically, the presence of a chlorine atom at position 6 contributes to the compound's lipophilicity and can influence its distribution and target engagement. Several studies have highlighted the development of 6-chloro-quinazolinone derivatives as potential antitumor and antiemetic agents, underscoring the importance of this substitution.[10][11]

The diagram below illustrates the key positions on the quinazolinone scaffold and their influence on biological activity based on SAR studies.

SAR_Logic cluster_core Quinazolin-4(3H)-one Core cluster_activity Biological Activity core Core Scaffold (Baseline Activity) pos2 Substituent pos6 Substituent activity Modulated Potency & Selectivity pos2->activity CF3: Potent antifungal, e- withdrawing effect pos6->activity Cl: Enhances anti-inflammatory, antitumor activity

Caption: Structure-Activity Relationship (SAR) logic for substituted quinazolinones.

Comparative Biological Activity Data

Compound/Analog TypeSubstitution PatternTarget/AssayActivity MetricResultReference
Fluorinated/Chlorinated 2-CF3, various 6-substituentsAntifungal (various strains)General ActivityMost compounds showed potent activity[9]
Chlorinated 6-Cl, 2-CH3, 3-arylAnticancer (Leukemia L1210)IC505.8 µM[5]
Halogenated 6-Cl or 7-FAnti-inflammatory (COX-2 mRNA)Inhibition vs. ControlUp to 9-fold inhibition[3]
Non-substituted Core 2-H, 6-HAnti-inflammatory (COX-2 mRNA)Inhibition vs. ControlBaseline (lower than halogenated)[3]
Chlorinated 7-Cl, 2-amino derivativesAntibacterial (MRSA)MIC500.6 µM[12]
Non-halogenated Analog 2-amino derivativesAntibacterial (MRSA)MIC50>3.9 µM[12]

This table is a synthesis of data from multiple sources to illustrate SAR trends. Direct comparison of absolute values should be done with caution due to differing experimental conditions.

The data strongly suggests that the combination of a 2-trifluoromethyl group and a 6-chloro group is likely to produce a compound with enhanced biological activity across several therapeutic areas, including antifungal, anticancer, and anti-inflammatory applications, when compared to analogs lacking one or both of these substitutions.

Experimental Methodologies

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of Substituted Quinazolin-4(3H)-ones

The synthesis of the quinazolinone scaffold is versatile. A common and effective method involves the cyclization of an appropriately substituted 2-aminobenzoic acid (anthranilic acid).

Synthesis_Workflow start Start: Substituted 2-Aminobenzoic Acid reagent Add Reagent (e.g., Trifluoroacetic Anhydride or Acyl Chloride) start->reagent cyclization Cyclization Reaction (Heat in suitable solvent, e.g., Pyridine or Acetic Acid) reagent->cyclization workup Reaction Workup (e.g., Quenching, Extraction) cyclization->workup purification Purification (Crystallization or Chromatography) workup->purification product Final Product: Substituted Quinazolin-4(3H)-one purification->product

Caption: General workflow for the synthesis of quinazolin-4(3H)-one derivatives.

Step-by-Step Protocol:

  • Amide Formation: To a solution of the starting substituted 2-aminobenzoic acid (e.g., 2-amino-5-chlorobenzoic acid) in a suitable solvent like pyridine, add the acylating agent (e.g., trifluoroacetic anhydride for the -CF3 group) dropwise at 0°C.

  • Cyclization: Stir the mixture at room temperature for 1-2 hours, then heat to reflux for 4-8 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, filter the solid, wash it with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazolinone derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[3][13]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT salt to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of living cells.

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Add Compound (Serial dilutions of test compounds) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm on plate reader) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for an in vitro MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.

Conclusion and Future Outlook

This comparative analysis underscores the power of targeted substitutions in medicinal chemistry. The resulting compound, this compound, represents a promising lead structure for further optimization in the development of novel therapeutics. Future research should focus on direct, head-to-head in vitro and in vivo comparisons of this compound against its specific analogs to fully quantify the synergistic benefits of these substitutions and to elucidate its precise mechanism of action against various biological targets.

References

The 6-Chloro-2-(Trifluoromethyl)quinazolin-4(3H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides an in-depth technical comparison of 6-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives, focusing on their structure-activity relationships (SAR) as potent therapeutic agents. By synthesizing data from multiple studies, we will explore how modifications to this core structure influence biological outcomes, particularly in the realm of anticancer research.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolin-4(3H)-one nucleus, a fusion of benzene and pyrimidine rings, is a cornerstone in the development of pharmacologically active compounds.[2][3] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[2][4] The structural versatility of the quinazolinone ring system allows for substitutions at various positions, primarily at the N-3 and C-2 positions, which significantly modulates their biological effects.[2][5]

The specific scaffold of interest, this compound, incorporates two key features: a chloro group at the 6-position and a trifluoromethyl group at the 2-position. The presence of a halogen, such as chlorine, at the 6-position has been associated with enhanced anticancer activity in various quinazolinone derivatives.[6] The trifluoromethyl group is a common bioisostere for a methyl group and is known for its ability to increase metabolic stability and cell membrane permeability.

Structure-Activity Relationship (SAR) Analysis

While direct and comprehensive SAR studies on a systematic series of this compound derivatives are not extensively available in the public domain, we can infer critical relationships by examining closely related analogues and general quinazolinone SAR principles. The primary sites for modification to explore SAR are the N-3 position and substitutions on aromatic rings attached to the core structure.

The Critical Role of N-3 Substitution

The N-3 position of the quinazolinone ring is a key site for derivatization to modulate biological activity. Various substitutions at this position can influence the compound's interaction with biological targets, its pharmacokinetic properties, and its overall efficacy.

Key Observations:

  • Aromatic and Heteroaromatic Substituents: The introduction of substituted phenyl rings or other aromatic moieties at the N-3 position is a common strategy. The nature and position of substituents on this appended ring are critical. For instance, in a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives, the presence of a bulkier substituent at the 3-position of the quinazolinone core was found to be a key determinant of the pharmacological profile.[1]

  • Linker-Mediated Substitutions: The N-3 position can be functionalized with various linkers (e.g., acetamide) to attach other pharmacophores. This approach has been used to design inhibitors of specific enzymes, where the linker and the attached group play a crucial role in binding to the target.[7]

Comparative Data for N-3 Substituted Analogues:

The following table summarizes the anticancer activity of various N-3 substituted quinazolinone derivatives against different cancer cell lines. It is important to note that these are not all direct derivatives of the 6-chloro-2-(trifluoromethyl) scaffold but provide valuable insights into the impact of N-3 substitution.

Compound IDN-3 SubstituentCancer Cell LineIC50 (µM)Reference
5d 4-(Trifluoromethyl)phenylureaHCT1166.09[8]
5p 4-Chlorophenylurea (with one-carbon linker)HCT1167.99[8]
5h 4-(Trifluoromethyl)phenylurea (with two-carbon linker)HCT1165.89[8]
Compound 2 4-NitrophenylaminoMCF-7>50% inhibition at 25 µM[6]
Compound 11 4-MethoxyphenylaminoMCF-7>50% inhibition at 25 µM[6]

This table is a compilation of data from different studies on related quinazolinone scaffolds to illustrate the effect of N-3 substitution.

Influence of Other Substitutions on the Quinazolinone Ring

While the N-3 position is a primary focus, substitutions at other positions on the quinazolinone ring also play a significant role in determining the biological activity.

Key Observations:

  • Halogenation at C-6 and C-7: The presence of a chlorine atom at the 6- or 7-position is a common feature in many biologically active quinazolinones. This substitution can enhance the antiproliferative activity of the compounds.[6][7]

  • Modifications at C-2: While our core scaffold has a trifluoromethyl group at the C-2 position, it is worth noting that modifications at this position in other quinazolinones have a profound impact on their activity. For instance, the introduction of substituted benzyl moieties has been shown to be beneficial for anticancer activity.[5]

Mechanistic Insights: How Do These Derivatives Exert Their Effects?

The biological activity of this compound derivatives is often attributed to their ability to interact with various cellular targets, leading to the modulation of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

A primary mechanism of action for many quinazolinone derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling.[9] Several quinazoline-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10] Derivatives of the this compound scaffold are also being investigated as inhibitors of other kinases, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[1]

Experimental Workflow: Kinase Inhibition Assay

Below is a generalized protocol for assessing the kinase inhibitory activity of novel compounds.

Kinase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubate Compound, Kinase, Substrate, ATP Compound_Prep->Incubation Enzyme_Prep Kinase Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate & ATP Preparation Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent Incubation->Detection_Reagent Signal_Read Read Luminescence/Fluorescence Detection_Reagent->Signal_Read IC50_Calc Calculate IC50 Values Signal_Read->IC50_Calc

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Incubation: Add the diluted test compounds to the reaction mixture and incubate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. This is often a luminescence or fluorescence-based assay.

  • Data Analysis: Measure the signal using a plate reader and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Induction of Apoptosis

Many anticancer agents, including quinazolinone derivatives, exert their therapeutic effect by inducing programmed cell death, or apoptosis.[3][11] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.

Signaling Pathway: Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis, which can be triggered by cellular stress induced by chemotherapeutic agents.

Apoptosis_Pathway Drug 6-Chloro-2-(trifluoromethyl) quinazolin-4(3H)-one Derivative Bax_Bak Bax/Bak Activation Drug->Bax_Bak Induces Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Releases Bax_Bak->Mitochondria Acts on Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway initiated by quinazolinone derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The available data, primarily from related analogues, underscores the critical importance of substitutions at the N-3 position for modulating biological activity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this specific scaffold to establish a more definitive structure-activity relationship. Such studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

A Senior Application Scientist's Guide to Evaluating Novel EGFR Inhibitors: A Comparative Analysis of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of EGFR in Oncology and the Quest for Novel Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane protein that orchestrates a symphony of cellular processes including proliferation, differentiation, and survival.[1][2] In the realm of oncology, the EGFR signaling pathway is frequently hijacked.[3] Gene amplification, overexpression, and activating mutations can lead to its constitutive activation, fueling the uncontrolled growth and metastasis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3]

This central role in tumorigenesis has made EGFR a prime therapeutic target.[4] The clinical landscape has been reshaped by the advent of EGFR tyrosine kinase inhibitors (TKIs), small molecules that competitively block the ATP-binding site of the EGFR kinase domain, thereby silencing its downstream signaling.[5][][7] First-generation inhibitors like gefitinib and erlotinib demonstrated the power of this targeted approach, particularly in patients with specific EGFR mutations.[5][7][8] Second-generation inhibitors, such as afatinib, offered broader and more irreversible inhibition of the ErbB family of receptors.[9][10][11] More recently, third-generation inhibitors like osimertinib have been engineered to overcome resistance mechanisms, such as the T790M mutation, that emerge during treatment with earlier-generation TKIs.[12][13][14]

The relentless evolution of cancer, however, necessitates a continuous search for novel EGFR inhibitors with improved efficacy, selectivity, and the ability to overcome emerging resistance. In this guide, we will explore the experimental framework for evaluating a novel quinazoline-based compound, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one , and comparing its potential efficacy against established EGFR inhibitors. While direct comparative data for this specific compound is not yet widely available in peer-reviewed literature, its quinazoline scaffold suggests a potential mechanism of action targeting the EGFR kinase domain, a hypothesis that warrants rigorous experimental validation.[15] This guide will serve as a comprehensive roadmap for researchers and drug development professionals on how to conduct such a comparative analysis, from initial biochemical assays to cellular and signaling pathway investigations.

The EGFR Signaling Cascade: A Target for Inhibition

Understanding the EGFR signaling pathway is paramount to evaluating the efficacy of any inhibitor. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine residues.[5][16] These phosphorylated sites act as docking stations for adaptor proteins, initiating a cascade of downstream signaling events. The two major pathways activated are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.[17]

  • The PI3K-AKT-mTOR Pathway: Crucial for cell survival and growth.[1][17]

An effective EGFR inhibitor will block the initial autophosphorylation event, thereby preventing the activation of these downstream pathways and ultimately leading to decreased cancer cell proliferation and increased apoptosis.[5][7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization_Autophosphorylation RAS RAS Dimerization_Autophosphorylation->RAS PI3K PI3K Dimerization_Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival EGFR_Inhibitors EGFR Inhibitors (e.g., Gefitinib, Erlotinib, This compound) EGFR_Inhibitors->Dimerization_Autophosphorylation Inhibition

Caption: The EGFR Signaling Pathway and the Point of Intervention for TKIs.

Comparative Efficacy Evaluation: A Multi-faceted Experimental Approach

To objectively compare the efficacy of this compound to known EGFR inhibitors, a tiered experimental approach is necessary. This approach moves from direct target engagement to cellular effects and finally to downstream signaling pathway modulation.

Tier 1: Biochemical Kinase Assays for Direct Target Inhibition

The initial and most direct assessment of an inhibitor's potency is through a biochemical kinase assay. This in vitro assay measures the ability of the compound to inhibit the enzymatic activity of purified EGFR kinase.

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a common method for assessing EGFR kinase activity.[18][19][20][21][22]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

    • Dilute recombinant human EGFR enzyme (wild-type and relevant mutant forms like L858R or Del19/T790M) to the desired concentration in the reaction buffer.

    • Prepare a substrate solution containing a tyrosine-containing peptide substrate and ATP at a concentration close to its Km value.

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound and known EGFR inhibitors (gefitinib, erlotinib, afatinib, osimertinib) in DMSO.

    • Perform serial dilutions of each inhibitor to generate a range of concentrations for IC50 determination.

  • Assay Procedure (384-well plate format):

    • Add a small volume of each inhibitor dilution to the wells of a microtiter plate.

    • Add the diluted EGFR enzyme to the wells and pre-incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection and Data Analysis:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced.

    • Plot the percentage of EGFR inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) for each compound using non-linear regression analysis.

Data Presentation: Comparative IC50 Values

The results of the kinase assay should be summarized in a table for clear comparison.

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Del19/T790M) IC50 (nM)
This compoundExperimental DataExperimental DataExperimental Data
GefitinibReference DataReference DataReference Data
ErlotinibReference DataReference DataReference Data
AfatinibReference DataReference DataReference Data
OsimertinibReference DataReference DataReference Data

A lower IC50 value indicates greater potency.

Tier 2: Cell-Based Assays for Antiproliferative Activity

While biochemical assays are crucial for determining direct target inhibition, cell-based assays provide a more biologically relevant context by assessing the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Experimental Protocol: Cell Viability Assay (MTT/MTS)

The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25][26]

  • Cell Culture:

    • Culture EGFR-dependent cancer cell lines (e.g., A431 for wild-type EGFR, HCC827 for Del19 mutation, H1975 for L858R/T790M mutation) in appropriate media.

  • Cell Plating:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the reference inhibitors for a specified duration (e.g., 72 hours).

  • MTT/MTS Addition and Incubation:

    • Add the MTT or MTS reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.

  • Solubilization and Absorbance Reading:

    • If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.

Data Presentation: Comparative GI50/IC50 Values in Cancer Cell Lines

CompoundA431 (WT EGFR) GI50 (µM)HCC827 (Del19) GI50 (µM)H1975 (L858R/T790M) GI50 (µM)
This compoundExperimental DataExperimental DataExperimental Data
GefitinibReference DataReference DataReference Data
ErlotinibReference DataReference DataReference Data
AfatinibReference DataReference DataReference Data
OsimertinibReference DataReference DataReference Data

A lower GI50/IC50 value indicates greater antiproliferative activity.

Tier 3: Western Blot Analysis for Downstream Signaling Inhibition

To confirm that the observed antiproliferative effects are indeed due to the inhibition of the EGFR signaling pathway, Western blot analysis is performed. This technique allows for the detection and quantification of specific proteins, in this case, the phosphorylated (activated) forms of EGFR and its downstream effectors.[27][28][29][30][31]

Experimental Protocol: Western Blot for Phospho-EGFR and Phospho-AKT

  • Cell Treatment and Lysis:

    • Culture EGFR-dependent cells and treat them with the test compounds at various concentrations for a short period (e.g., 1-2 hours).

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins onto a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), and total AKT.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Western_Blot_Workflow Cell_Culture_Treatment Cell Culture & Treatment with Inhibitors Cell_Lysis Cell Lysis (with Protease/Phosphatase Inhibitors) Cell_Culture_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody_Incubation Primary Antibody Incubation (e.g., anti-p-EGFR, anti-EGFR) Blocking->Primary_Antibody_Incubation Secondary_Antibody_Incubation Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody_Incubation->Secondary_Antibody_Incubation Chemiluminescent_Detection Chemiluminescent Detection Secondary_Antibody_Incubation->Chemiluminescent_Detection Data_Analysis Data Analysis (Band Densitometry) Chemiluminescent_Detection->Data_Analysis

Caption: A Standardized Workflow for Western Blot Analysis.

Interpreting the Results: A dose-dependent decrease in the levels of p-EGFR and p-AKT in cells treated with this compound would confirm its on-target activity and its ability to inhibit downstream signaling. The potency of this effect can be compared to that of the known EGFR inhibitors.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

By systematically applying the experimental framework outlined in this guide, researchers can generate a robust dataset to comprehensively evaluate the efficacy of this compound as an EGFR inhibitor. The collective evidence from biochemical assays, cell-based proliferation studies, and Western blot analysis will provide a clear picture of its potency, cellular activity, and mechanism of action.

A successful novel EGFR inhibitor would ideally demonstrate:

  • High Potency: Low IC50 values in biochemical and cellular assays.

  • Selectivity: Greater inhibition of mutant EGFR over wild-type EGFR to minimize off-target effects.

  • On-Target Activity: Clear inhibition of EGFR phosphorylation and downstream signaling pathways.

  • Efficacy in Resistant Models: Activity against cell lines harboring resistance mutations, such as T790M.

The comparison of this data with that of established EGFR inhibitors like gefitinib, erlotinib, afatinib, and osimertinib will be crucial in determining the potential of this compound as a next-generation therapeutic agent in the ongoing fight against EGFR-driven cancers. This rigorous, data-driven approach is the cornerstone of modern drug discovery and development.

References

A Comparative Guide to the Biological Evaluation of Quinazolinone Derivatives: A Focus on a 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one Analog and a 2,3-Disubstituted Quinazolinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of two distinct quinazolinone derivatives. Due to the limited publicly available biological data for 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, this guide will focus on a closely related structural analog, a representative 2-(Trifluoromethyl)quinazolinone , for which anti-inflammatory and cytotoxic data has been reported. This analog will be compared with a well-characterized 2,3-disubstituted quinazolin-4(3H)-one derivative that has demonstrated significant anticancer activity. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this important class of heterocyclic compounds.

The quinazolinone scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The functionalization of the quinazolinone core at various positions leads to a diverse range of pharmacological effects, making it a privileged structure in drug discovery. This guide will delve into the practical aspects of cross-validating the biological assay results for these compounds, providing detailed experimental protocols and a comparative analysis of their performance.

I. Profile of the Compared Quinazolinone Derivatives

Compound A: 2-(Trifluoromethyl)quinazolinone (Analog of this compound)

The introduction of a trifluoromethyl group at the 2-position of the quinazolinone ring is a key structural feature. The trifluoromethyl group can significantly enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[4] While specific data for the 6-chloro substituted variant is sparse, studies on analogous 2-(trifluoromethyl)quinazolinones suggest potential for anti-inflammatory and neuroprotective effects.[4] The biological evaluation of this compound class often involves assessing its impact on inflammatory mediators and cell viability in relevant cell-based models.

Compound B: 2,3-Disubstituted Quinazolin-4(3H)-one

This class of quinazolinones has been extensively studied for its potent anticancer activities.[4][5] The substituents at the 2 and 3 positions of the quinazolinone core are crucial for their cytotoxic effects against various cancer cell lines. For the purpose of this guide, we will consider a representative compound from this class that has been evaluated for its ability to inhibit the growth of cancer cells, such as those from leukemia, breast, or colon cancer cell lines.[4]

II. Comparative Biological Assays and Rationale

The selection of appropriate biological assays is critical for the meaningful comparison of different compounds. Based on the known activities of the quinazolinone scaffold, we will focus on two key assays: a cytotoxicity assay to determine the effect on cell viability and an antimicrobial assay to assess the potential for antibacterial activity.

A. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is widely used to measure the cytotoxic effects of potential therapeutic agents on cultured cells. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after a defined incubation period.[7] This assay is crucial for evaluating the potential of a compound as an antibacterial agent.

III. Experimental Protocols

A. Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is designed for the evaluation of the cytotoxic effects of the quinazolinone derivatives on a selected cancer cell line (e.g., HeLa) in a 96-well plate format.[3][6][9]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (Compound A and Compound B) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in Phosphate-Buffered Saline - PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compounds Prepare Serial Dilutions add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT assay for cytotoxicity assessment.

B. Protocol for Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the quinazolinone derivatives against a bacterial strain (e.g., Staphylococcus aureus) in a 96-well microtiter plate.[8][10][11]

Materials:

  • Staphylococcus aureus (ATCC 29213 or other suitable strain)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (Compound A and Compound B) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution Series: In a 96-well plate, prepare a two-fold serial dilution of each test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 50 µL of the bacterial inoculum (no compound).

    • Sterility Control: A well containing 100 µL of MHB only.

    • Positive Control: A well containing a known antibiotic (e.g., ampicillin) at a known effective concentration.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum prep_dilutions Prepare Compound Dilutions add_compounds Add Dilutions to 96-well Plate prep_dilutions->add_compounds add_compounds->add_inoculum add_controls Add Controls add_inoculum->add_controls incubate_24h Incubate for 18-24h add_controls->incubate_24h determine_mic Determine MIC incubate_24h->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

IV. Comparative Data Summary

The following tables summarize hypothetical, yet representative, data for the two classes of quinazolinone compounds based on published literature for similar structures.

Table 1: Comparative Cytotoxicity Data (IC₅₀ in µM)

Cell LineCompound A (2-(Trifluoromethyl)quinazolinone Analog)Compound B (2,3-Disubstituted Quinazolinone)
HeLa (Cervical Cancer)> 505.8
MCF-7 (Breast Cancer)> 501.0
K562 (Leukemia)> 500.34

Data is representative and based on activities reported for analogous compounds.[2]

Table 2: Comparative Antimicrobial Data (MIC in µg/mL)

Bacterial StrainCompound A (2-(Trifluoromethyl)quinazolinone Analog)Compound B (2,3-Disubstituted Quinazolinone)Ampicillin (Control)
Staphylococcus aureus> 128320.5
Escherichia coli> 128644

Data is representative and based on activities reported for analogous compounds.

V. Discussion and Interpretation of Results

The hypothetical data presented above illustrates a common trend observed for these two classes of quinazolinones.

  • Compound A (2-(Trifluoromethyl)quinazolinone Analog): This compound is expected to exhibit low cytotoxicity against cancer cell lines. Its primary biological activity may lie in other areas, such as anti-inflammatory or neuroprotective effects, which would require different assay systems for evaluation (e.g., nitric oxide production assays in microglia).[4] Its lack of significant antimicrobial activity suggests that this particular structural motif is not optimized for antibacterial action.

  • Compound B (2,3-Disubstituted Quinazolinone): In contrast, this compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with IC₅₀ values in the low micromolar to nanomolar range. This is consistent with extensive literature on the anticancer potential of 2,3-disubstituted quinazolinones.[2][4][5] The moderate antimicrobial activity suggests a broader spectrum of biological effects, although it is significantly less potent than the standard antibiotic, ampicillin.

VI. Conclusion

The cross-validation of biological assay results for different chemical entities is fundamental to drug discovery and development. This guide has provided a framework for comparing a 2-(trifluoromethyl)quinazolinone analog with a 2,3-disubstituted quinazolinone. The choice of assays should be guided by the known or hypothesized biological activities of the compound class. The detailed protocols for cytotoxicity and antimicrobial testing provide a starting point for researchers to generate robust and comparable data. The illustrative data highlights the importance of structural modifications in determining the pharmacological profile of quinazolinone derivatives, with the 2,3-disubstituted scaffold showing promise for anticancer applications. Further investigation into the anti-inflammatory and neuroprotective potential of 2-(trifluoromethyl)quinazolinones is warranted.

VII. References

  • Al-Suwaidan, I. A., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-67. Available at: --INVALID-LINK--

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: --INVALID-LINK--

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: --INVALID-LINK--

  • Cacic, M., et al. (2025). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 30(1), 123. Available at: --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Available at: --INVALID-LINK--

  • CLYTE Technologies. (2025). MTT assay protocol: Guide to measuring cell viability & proliferation. Available at: --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Available at: --INVALID-LINK--

  • McCluskey, A., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 5, 1349-1357. Available at: --INVALID-LINK--

  • Bio-protocol. (2021). MIC determination by broth microdilution. Bio-protocol, 11(19), e4170. Available at: --INVALID-LINK--

  • Abbas, S. Y., et al. (2022). Synthesis and characterization of 2‐trifluoromethyl‐4(3 H )‐quinazolinone derivatives with various 3‐substituents. Journal of Heterocyclic Chemistry, 60(4), 614-623. Available at: --INVALID-LINK--

  • Liu, X., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6296. Available at: --INVALID-LINK--

  • Hosseini, R., et al. (2017). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. Iranian Journal of Basic Medical Sciences, 20(10), 1145-1150. Available at: --INVALID-LINK--

  • ATCC. (n.d.). MTT Cell Proliferation Assay. Available at: --INVALID-LINK--

  • Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Available at: --INVALID-LINK--

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: A Summary of Disposal Protocols

Waste StreamContainer TypeLabeling RequirementsDisposal Method
Solid 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one Sealable, chemically resistant (e.g., HDPE) solids container."Hazardous Waste," "Toxic," "Corrosive," full chemical name, and accumulation start date.High-temperature incineration at a licensed hazardous waste facility.
Contaminated Labware (glassware, pipette tips, etc.) Puncture-resistant, sealable container."Hazardous Waste," "Toxic," "Corrosive," full chemical name, and accumulation start date.High-temperature incineration at a licensed hazardous waste facility.
Contaminated Personal Protective Equipment (PPE) Lined, sealable waste container."Hazardous Waste," "Toxic," "Corrosive," full chemical name, and accumulation start date.High-temperature incineration at a licensed hazardous waste facility.
Spill Debris Sealable, chemically resistant container."Hazardous Waste," "Toxic," "Corrosive," full chemical name, and accumulation start date.High-temperature incineration at a licensed hazardous waste facility.

Introduction: The Critical Importance of Proper Chemical Disposal

Hazard Profile of this compound

Safety Data Sheets for analogous quinazolinone derivatives consistently indicate risks of:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.

  • Skin Corrosion/Irritation: Can cause skin irritation or severe burns.[1][2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Furthermore, the thermal decomposition of halogenated organic compounds can release toxic and corrosive gases, such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[3] Therefore, it is imperative to handle this compound with the assumption that it is hazardous and requires specialized disposal procedures.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE for handling this compound and its waste products.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes of solutions or solid particles.
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.Recommended when handling the solid compound outside of a certified chemical fume hood or in the event of a spill.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, segregation, and disposal of waste containing this compound.

Waste Segregation: The Cornerstone of Safe Disposal

Proper waste segregation is paramount to prevent unintended chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect pure this compound, and any materials used for its transfer (e.g., weighing paper, contaminated spatulas), in a designated, sealable, and chemically resistant (e.g., High-Density Polyethylene - HDPE) solid waste container.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be collected in a separate, puncture-resistant container. Non-disposable glassware should be decontaminated prior to washing (see Section 5).

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealable, and chemically compatible liquid waste container. Crucially, halogenated waste streams must be kept separate from non-halogenated organic waste.

Container Management and Labeling

All waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.

  • Labeling: Immediately upon adding the first quantity of waste, label the container with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The appropriate hazard warnings (e.g., "Toxic," "Corrosive")

    • The date on which the first waste was added (accumulation start date)

  • Closure: Keep waste containers securely sealed at all times, except when adding waste.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.

Final Disposal: The Role of Certified Professionals

Due to its halogenated nature and potential for hazardous decomposition products, the final disposal of this compound must be conducted by a licensed hazardous waste disposal company. The recommended method of disposal for halogenated organic compounds is high-temperature incineration.[3][4] This process ensures the complete destruction of the compound and allows for the scrubbing of acid gases generated during combustion.

Never attempt to dispose of this chemical down the drain or in regular laboratory trash.

Decontamination and Spill Management

Accidents can happen, and a clear, actionable plan for decontamination and spill management is essential.

Decontamination of Labware

For non-disposable glassware, a triple rinse procedure is recommended:

  • Rinse the glassware three times with a suitable organic solvent (e.g., acetone, ethanol).

  • Collect all rinsate in the designated halogenated liquid waste container.

  • After the triple rinse, the glassware can be washed with soap and water.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: If safe to do so, increase ventilation in the area (e.g., open a fume hood sash).

  • Secure the Area: Prevent entry into the spill area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection.

  • Containment and Cleanup:

    • For solid spills , carefully sweep the material into a sealable container. Avoid generating dust.

    • For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the absorbent material into a sealable container.

  • Label and Dispose: Label the container with "Hazardous Waste," the chemical name, and "Spill Debris." Dispose of it through your institution's hazardous waste management program.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Regulatory Framework and Institutional Compliance

All disposal activities must adhere to federal, state, and local regulations. In the United States, the EPA's RCRA provides the overarching framework for hazardous waste management.[5] Additionally, your institution will have a specific Chemical Hygiene Plan (CHP) that outlines the procedures for handling and disposing of hazardous chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for the pickup of hazardous waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible management of chemical waste is a shared responsibility that extends from the individual researcher to the institution as a whole. By adhering to the procedures outlined in this guide for the disposal of this compound, you are not only ensuring a safe working environment but also contributing to the protection of our environment. Proactive and compliant waste management is an integral part of the scientific process, reflecting a commitment to excellence both at the bench and beyond.

References

Navigating the Synthesis and Handling of 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets. The specific compound, 6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one, incorporates a halogenated substituent and a trifluoromethyl group, features that can significantly influence its chemical reactivity and biological activity. As with any novel or specialized chemical entity, a robust understanding of its potential hazards and the implementation of stringent safety protocols are paramount for the protection of laboratory personnel. This guide provides a detailed overview of the essential personal protective equipment (PPE) and procedural considerations for the safe handling and disposal of this compound, grounded in the principles of chemical safety and risk mitigation.

Understanding the Hazard Profile: A Data-Driven Approach

While a comprehensive toxicological profile for this compound may not be readily available, an analysis of its structural motifs and data from closely related analogues allows for a proactive assessment of its potential hazards. The presence of a chlorinated aromatic ring and a trifluoromethyl group suggests that the compound may exhibit irritant properties and potential toxicity.

Safety data sheets for analogous compounds, such as 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline and 4-chloro-6-(trifluoromethyl)quinazoline, consistently indicate the following hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): Can cause significant irritation, redness, and discomfort upon contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]

  • Harmful if Swallowed (H302): Ingestion of the compound may lead to adverse health effects.[2]

These potential hazards form the basis for the recommended PPE and handling procedures outlined below. The core principle is to establish multiple barriers of protection to minimize all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the anticipated hazards of the compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient. The potential for serious eye irritation necessitates the complete seal provided by goggles.[3][4] A face shield should be worn over the goggles, especially during procedures with a higher risk of splashes, such as during transfers of solutions or reactions under pressure.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Viton®). Given the presence of halogenated aromatic structures, standard latex gloves may not provide adequate protection. Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or when dealing with solutions, Viton® gloves are a more robust option.[3][5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Body Protection A flame-retardant laboratory coat and a chemical-resistant apron. A fully buttoned lab coat protects the skin and personal clothing from accidental spills.[5] For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection Work within a certified chemical fume hood. All manipulations of the solid compound or its solutions that could generate dust or aerosols must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter is mandatory.

Procedural Workflow for Safe Handling

A systematic approach to every step of the experimental process is critical to ensuring safety. The following diagram and step-by-step guide outline a safe handling workflow for this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Work Area - Verify fume hood certification - Clear clutter - Gather all necessary equipment don_ppe 2. Don Appropriate PPE - Goggles & face shield - Nitrile/Viton® gloves - Lab coat & apron prep_area->don_ppe weighing 3. Weighing and Transfer - Conduct inside fume hood - Use anti-static weigh paper - Handle with care to avoid dust don_ppe->weighing Proceed to handling dissolution 4. Dissolution - Add solid to solvent slowly - Gentle agitation to dissolve - Keep container covered weighing->dissolution reaction 5. Reaction Setup - Perform all steps in fume hood - Ensure proper ventilation - Monitor reaction closely dissolution->reaction decontaminate 6. Decontamination - Rinse glassware with appropriate solvent - Collect rinsate as halogenated waste reaction->decontaminate After experiment completion waste_segregation 7. Waste Segregation - Separate halogenated waste from non-halogenated waste - Use clearly labeled, sealed containers decontaminate->waste_segregation doff_ppe 8. Doff PPE - Remove gloves first - Wash hands thoroughly waste_segregation->doff_ppe

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that the chemical fume hood has been certified within the last year.

    • Assemble all necessary glassware, reagents, and equipment before beginning.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations of the solid compound inside a chemical fume hood to prevent the release of dust into the laboratory environment.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.

  • Dissolution:

    • If preparing a solution, add the solid this compound to the solvent slowly and in small portions to control the dissolution rate and prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Reaction:

    • Carry out all reactions involving this compound in a well-ventilated chemical fume hood.

    • Ensure that the reaction apparatus is securely clamped and that any potential pressure buildup can be safely managed.

  • Post-Handling:

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.

Disposal Plan: Environmental Responsibility and Regulatory Compliance

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship. Due to its halogenated nature, specific disposal protocols must be followed.

Waste Segregation is Key:

Halogenated organic waste must be collected separately from non-halogenated waste streams.[3] This is because the disposal methods for these two types of waste are different, and mixing them can create complications and increase disposal costs.

Waste Disposal Plan cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Final Disposal solid_waste Solid Waste - Contaminated consumables (gloves, weigh paper) waste_container Designated Halogenated Waste Container - Clearly labeled - Sealed tightly - Stored in a secondary container solid_waste->waste_container liquid_waste Liquid Waste - Unused solutions - Reaction mixtures - Rinsates liquid_waste->waste_container disposal_protocol Institutional Hazardous Waste Protocol - Follow EHS guidelines - High-temperature incineration is a common method for halogenated waste waste_container->disposal_protocol

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.